3-(Pyridin-4-yl)propanoic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXGQYDHJZKQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283449 | |
| Record name | 3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-43-0 | |
| Record name | 6318-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(pyridin-4-yl)propanoic acid, a valuable building block in pharmaceutical research and drug development. The document details two principal synthesis routes: the Knoevenagel-Doebner condensation followed by reduction, and the Malonic Ester Synthesis. Each pathway is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and optimization in a laboratory setting.
Pathway 1: Knoevenagel-Doebner Condensation and Subsequent Reduction
This two-step pathway commences with the condensation of pyridine-4-carbaldehyde and malonic acid to yield (E)-3-(pyridin-4-yl)acrylic acid, which is subsequently reduced to the target compound.
Step 1: Synthesis of (E)-3-(Pyridin-4-yl)acrylic Acid
The first step involves a Knoevenagel-Doebner condensation, a well-established method for forming carbon-carbon double bonds.
Experimental Protocol:
A mixture of pyridine-4-carbaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) in pyridine (as solvent and basic catalyst) is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an acid, such as hydrochloric acid. The resulting solid is collected by filtration, washed, and dried to afford (E)-3-(pyridin-4-yl)acrylic acid.
Logical Workflow for Knoevenagel-Doebner Condensation
An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a propanoic acid moiety, makes it a candidate for various biological applications. Notably, derivatives of this compound have been investigated as positive allosteric modulators of the GABA-B receptor, suggesting its potential as a scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Understanding the physicochemical properties of this core molecule is fundamental for its synthesis, formulation, and the prediction of its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details standard experimental protocols for the determination of these properties and visualizes key experimental workflows and a relevant biological signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the values for the title compound are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | --- |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Melting Point | Not available | --- |
| Boiling Point | 311.9 ± 17.0 °C (Predicted) | [3] |
| pKa | 4.20 ± 0.10 (Predicted) | [3] |
| Water Solubility | Not available | --- |
| logP | 0.4 (Predicted) | [4] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.
-
The sample is heated slowly, and the temperature is observed.
-
The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol (for solids with a boiling point below their decomposition temperature):
-
A small amount of the substance is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end below the surface of the liquid.
-
The test tube is heated gently in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Protocol:
-
A known mass of the compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO) in a vial at a specific temperature.
-
The mixture is agitated (e.g., by stirring or shaking) for a prolonged period to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is typically expressed in units of mg/mL or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this ratio (logP) is a key indicator of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are added to a flask, and the solution of the compound is added.
-
The flask is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
Biological Activity and Signaling Pathway
Aryl propionic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects. More specifically, compounds related to this compound have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability.
Positive allosteric modulators of the GABA-B receptor do not activate the receptor directly but enhance the effect of GABA when it binds to the receptor. This can lead to a more potent and prolonged inhibitory signal. This mechanism of action is of significant interest for the development of drugs with a more favorable side-effect profile compared to direct agonists.
The signaling pathway initiated by the activation of the GABA-B receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is depicted below.
References
An In-depth Technical Guide to 3-(Pyridin-4-yl)propanoic Acid (CAS 6318-43-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)propanoic acid (CAS 6318-43-0), a heterocyclic building block with significant applications in medicinal chemistry and materials science. This document consolidates key data on its chemical and physical properties, safety and handling, and its role in the synthesis of novel compounds.
Chemical Identity
This compound is a pyridine derivative containing a propanoic acid side chain at the 4-position of the pyridine ring.
-
IUPAC Name : 3-pyridin-4-ylpropanoic acid[1]
-
Synonyms : 3-(4-PYRIDYL)PROPANOIC ACID, 4-PYRIDINEPROPANOIC ACID, 3-(4-Pyridyl)propionic acid[2]
-
InChI Key : WSXGQYDHJZKQQB-UHFFFAOYSA-N
-
Canonical SMILES : O=C(O)CCC1=CC=NC=C1[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for designing experimental conditions, including reaction setups and purification methods.
| Property | Value | Source(s) |
| Physical State | Solid, White solid | [1][2] |
| Melting Point | 229 to 231°C | [1][2] |
| Boiling Point | 311.9 °C at 760 mmHg | [2] |
| Density | 1.193 g/cm³ | [1][2] |
| Flash Point | 142.4 °C | [2] |
| pKa | 4.20 ± 0.10 (Predicted) | [2] |
| Vapor Pressure | 0.000234 mmHg at 25°C | [2] |
| Refractive Index | 1.546 | [2] |
| Storage Temperature | Room Temperature, Inert atmosphere | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific spectra are not provided in the search results, the availability of such data is indicated. Predicted collision cross-section (CCS) values have been calculated.
| Spectroscopic Data Type | Information | Source(s) |
| Mass Spectrometry | Monoisotopic Mass: 151.06332 Da (Predicted) | [5] |
| Predicted Collision Cross Section (CCS) for [M+H]⁺: 129.7 Ų | [5] | |
| Predicted Collision Cross Section (CCS) for [M+Na]⁺: 137.1 Ų | [5] | |
| Predicted Collision Cross Section (CCS) for [M-H]⁻: 130.6 Ų | [5] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach can be inferred from related preparations of similar compounds. For instance, the synthesis of related amino-propanoic acids often involves the reaction of a pyridine derivative with an acrylate. A plausible synthetic workflow is outlined below.
The reactivity of this compound is characterized by the carboxylic acid and the pyridine ring. The carboxylic acid group can undergo esterification, amidation, and reduction. The pyridine nitrogen is basic and can be protonated or alkylated.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its structural motifs are found in compounds targeting a range of biological systems.
-
Scaffold for Biologically Active Molecules : Aryl propionic acid derivatives are a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[6] This structural class has been explored for a wide array of biological activities, including anti-bacterial, anti-convulsant, anti-cancer, and analgesic properties.[6]
-
Ligand for Coordination Polymers : The compound is used as a ligand in the synthesis of coordination polymers with various metal ions such as Ag, Cu, and Zn.[7]
-
Chemokine Receptor Modulators : It has been identified in patents related to compounds that act as chemokine receptor binding compounds.[2]
-
Opioid Receptor Antagonists : The structure is relevant in the development of non-peptidyl, potent, and selective mu opioid receptor antagonists.[2]
The logical flow from this building block to a potential drug candidate is illustrated below.
Safety and Toxicology
Understanding the safety and handling precautions for this compound is critical for laboratory use. The available data indicates that it is an irritant.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Codes | Xi (Irritant) | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [8] |
| WGK (Germany) | 3 (Highly hazardous for water) | [2] |
First Aid Measures:
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. labfind.co.kr [labfind.co.kr]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. 3-Pyridinepropionic acid 98 3724-19-4 [sigmaaldrich.com]
- 8. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Pyridin-4-yl)propanoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines predicted spectroscopic information with established experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established principles of spectroscopy and are provided as a reference for experimental validation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine) |
| ~7.2 | Doublet | 2H | H-3, H-5 (Pyridine) |
| ~2.9 | Triplet | 2H | -CH₂- (alpha to pyridine) |
| ~2.7 | Triplet | 2H | -CH₂- (alpha to carboxyl) |
| >10 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C=O (Carboxylic Acid) |
| ~150 | C-2, C-6 (Pyridine) |
| ~148 | C-4 (Pyridine) |
| ~124 | C-3, C-5 (Pyridine) |
| ~35 | -CH₂- (alpha to carboxyl) |
| ~30 | -CH₂- (alpha to pyridine) |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad | O-H Stretch | Carboxylic Acid |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| 2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |
| 1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1600, 1500 | Medium-Strong | C=C, C=N Stretch | Aromatic Ring (Pyridine) |
| 1420-1380 | Medium | O-H Bend | Carboxylic Acid |
| 1300-1200 | Strong | C-O Stretch | Carboxylic Acid |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Possible Fragment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | High | [M - COOH]⁺ |
| 93 | High | [C₅H₄NCH₂]⁺ |
| 78 | Moderate | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal. This is often the preferred method due to its simplicity and minimal sample preparation.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample spectrum is then recorded.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Ionization Method (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.
-
Electron Energy: A standard electron energy of 70 eV is used to ionize the sample molecules.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: The relationship between molecular structure and the information provided by different spectroscopic techniques.
The Elusive History of 3-(Pyridin-4-yl)propanoic Acid: A Search for Origins
For researchers, scientists, and drug development professionals, understanding the history and synthesis of a chemical compound is fundamental to unlocking its potential. This guide endeavors to provide an in-depth technical overview of 3-(Pyridin-4-yl)propanoic acid, a pyridine derivative of interest. However, a comprehensive search of available scientific literature reveals a notable scarcity of information regarding the specific discovery and detailed historical development of this particular molecule.
While numerous studies focus on its isomers, such as 3-(pyridin-2-yl)propanoic acid and 3-(pyridin-3-yl)propanoic acid, and a wide array of more complex derivatives, the foundational research detailing the first synthesis and initial characterization of this compound remains elusive in readily accessible databases.
Physicochemical Properties
Despite the lack of a detailed historical account, the fundamental physicochemical properties of this compound and its hydrochloride salt have been established. This data provides a baseline for its identification and handling in a laboratory setting.
| Property | Value | Source |
| This compound | ||
| CAS Number | 6318-43-0 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| This compound hydrochloride | ||
| Molecular Formula | C₈H₁₀ClNO₂ | |
| Molecular Weight | 187.62 g/mol |
Synthesis and Methodologies
Detailed experimental protocols for the synthesis of this compound are not prominently featured in the reviewed literature. However, general synthetic strategies for related pyridine carboxylic acids and propanoic acid derivatives can provide a logical framework for its preparation. The synthesis would likely involve the introduction of a three-carbon chain at the 4-position of the pyridine ring, followed by oxidation or hydrolysis to yield the carboxylic acid.
A potential, though unconfirmed, synthetic pathway can be visualized as a logical relationship.
Caption: A generalized, hypothetical synthesis pathway for this compound.
Biological Activity and Signaling Pathways
The direct biological activity and associated signaling pathways of this compound are not well-documented in the public domain. Research on related aryl propionic acid derivatives suggests a wide range of potential pharmacological activities, often associated with anti-inflammatory pathways. However, without specific studies on the title compound, any discussion of its mechanism of action would be purely speculative.
Conclusion
The discovery and historical timeline of this compound are not clearly delineated in the currently available scientific and historical literature. While its basic chemical identity is known, the seminal research describing its first synthesis, characterization, and early investigations into its properties could not be located. This information gap highlights an opportunity for further historical and chemical research to fully elucidate the origins and development of this compound. For researchers interested in this molecule, the exploration of its synthesis and biological properties represents a field with limited prior art, offering a unique avenue for novel discovery.
References
Biological Activity of 3-(Pyridin-4-yl)propanoic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 3-(Pyridin-4-yl)propanoic acid is limited in publicly available scientific literature. This document provides an in-depth overview of the biological activities of structurally related compounds and derivatives, offering insights into the potential therapeutic applications and mechanisms of action of this chemical scaffold.
Introduction
This compound belongs to the class of arylpropanoic acids, a well-established group of compounds with diverse pharmacological activities. While the biological profile of the parent compound remains largely unexplored, numerous derivatives have been synthesized and evaluated for a range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities. This technical guide summarizes the key findings on the biological activities of these derivatives, providing quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.
Anti-inflammatory Activity of Related Compounds
Arylpropanoic acid derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While direct evidence for this compound is unavailable, studies on related structures suggest potential in this area.
Quantitative Data: Anti-inflammatory Activity of a Pyrrol-based Propanoic Acid Derivative
| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) | Time Point | Reference Compound |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar rats (Carrageenan-induced paw edema) | 20 mg/kg (single dose) | Significant reduction | 2 h | Diclofenac (25 mg/kg) |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar rats (Carrageenan-induced paw edema) | 10, 20, and 40 mg/kg (daily for 14 days) | Significant inhibition at all doses | All time points | Diclofenac (25 mg/kg) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The anti-inflammatory activity of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was evaluated using the carrageenan-induced paw edema model in Wistar rats.[1]
-
Animal Model: Male Wistar rats weighing 150-200g are used.
-
Test Compound Administration: The test compound is administered intraperitoneally at doses of 10, 20, and 40 mg/kg. A control group receives the vehicle, and a reference group receives diclofenac (25 mg/kg).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity of Related Compounds
Several derivatives of this compound have demonstrated promising anticancer activities. These studies highlight the potential of this scaffold in the development of novel chemotherapeutic agents.
Quantitative Data: Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells
| Compound | Substituent | A549 Cell Viability (%) at Test Concentration |
| 12 | 1-Naphthyl | 42.1 |
| 20 | 2-Furyl | Reduced by 50% |
| 21 | Not specified | Reduced by 50% |
| 22 | Not specified | Reduced by 50% |
| 29 | Not specified | Reduced by 50% |
Note: The exact test concentrations were not specified in the abstract.
Experimental Protocol: MTT Assay for Cell Viability
The in vitro cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Culture: A549 non-small cell lung cancer cells are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control.
Neuroprotective Activity of Structurally Related Compounds
The neuroprotective potential of compounds containing the pyridine moiety has been investigated. For instance, a novel pyridine derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has shown promise as a potential treatment for Alzheimer's disease.[4]
Quantitative Data: Neuroprotective Effect of EQ-04
| Compound | Cell Line | Neurotoxic Agent | Concentration of EQ-04 | Increase in Cell Viability (%) |
| EQ-04 | PC-12 | β-amyloid (Aβ) | 1 nM | 37 |
Experimental Protocol: In Vitro Neuroprotection Assay
The neuroprotective effects of EQ-04 were evaluated against β-amyloid-induced toxicity in PC-12 cells.[4]
-
Cell Culture: PC-12 cells are maintained in an appropriate culture medium.
-
Compound and Toxin Treatment: Cells are treated with the test compound (EQ-04) at various concentrations, followed by the addition of the neurotoxic agent, β-amyloid.
-
Incubation: The cells are incubated for a specified period to allow for the induction of toxicity and the potential protective effects of the compound.
-
Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT assay.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone.
Conclusion
While direct biological data for this compound is scarce, the extensive research on its derivatives strongly suggests that this chemical scaffold holds significant potential for the development of novel therapeutics. The documented anti-inflammatory, anticancer, and neuroprotective activities of related compounds provide a solid foundation for future investigations into the pharmacological profile of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to explore its potential as a lead compound in various drug discovery programs. The experimental protocols and data presented in this guide offer a valuable resource for researchers embarking on the exploration of this promising chemical entity.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 4. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Pyridin-4-yl)propanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 3-(Pyridin-4-yl)propanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes, primarily involving the modification of the carboxylic acid moiety or the pyridine ring. Common derivatizations include the formation of esters and amides.
A general approach to synthesizing esters and amides of this compound involves the activation of the carboxylic acid group, followed by reaction with an appropriate alcohol or amine.
Experimental Protocol: General Synthesis of Amides
A standardized method for the synthesis of amide derivatives involves the use of coupling agents. For instance, the synthesis of N-substituted amides of nipecotic acid, a piperidine analog of this compound, can be achieved by reacting ethyl nipecotate with various carboxylic acids in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and N,N-dimethylaminopyridine (DMAP) as a catalyst.[1]
Pharmacological Activities and Biological Data
Derivatives of this compound and its analogs have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Furthermore, structural analogs have shown potent activity as GABA uptake inhibitors.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of propionic acid derivatives. The introduction of different substituents on the aromatic ring has been shown to modulate the antibacterial and antifungal activity.
Table 1: Antimicrobial Activity of Propionic Acid Derivatives [2]
| Compound | Substituent | Test Organism | pMIC (µM) |
| 10 | 3,4,5-trimethoxy | C. albicans | 1.93 |
| 10 | 3,4,5-trimethoxy | A. niger | 1.93 |
| 15 | p-Bromo | S. aureus | 1.61 |
| 15 | p-Bromo | E. coli | 1.61 |
| 19 | Benzyl | B. subtilis | 1.72 |
Anticancer Activity
The anticancer properties of propanoic acid derivatives have also been a subject of investigation. Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [3]
| Compound | Substituent | % Cell Viability Reduction |
| 12 | 1-Naphthyl | 57.9% |
| 20 | 2-Furyl | >50% |
| 21 | Not Specified | >50% |
| 22 | Not Specified | >50% |
| 29 | 4-Nitrobenzylidene | >50% |
Anti-inflammatory Activity
Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[4] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.[5][6]
GABA Uptake Inhibition
Analogs of this compound, such as nipecotic and isonipecotic acid derivatives, are potent inhibitors of GABA transporters (GATs), playing a crucial role in regulating GABAergic neurotransmission.[2][5][7]
Table 3: Inhibitory Activity of Nipecotic Acid Derivatives on GABA Uptake
| Compound | Modification | Target | IC50 (µM) |
| Tiagabine | N-substituted nipecotic acid | mGAT1 | Potent |
| SK&F-89976-A | N-substituted nipecotic acid | mGAT1 | Potent |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
Protocol:
-
Male Wistar rats (150-200 g) are used.
-
The initial paw volume of each rat is measured using a plethysmograph.
-
The test compound, vehicle, or a standard drug (e.g., indomethacin) is administered intraperitoneally.[6]
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[6]
-
Paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group.
In Vitro GABA Uptake Assay
This assay determines the ability of compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cell lines expressing specific GABA transporters.
Protocol:
-
Prepare synaptosomes from rat brain tissue or use cell lines stably expressing the desired GAT subtype (e.g., mGAT1-4).
-
Incubate the synaptosomes or cells with the test compound at various concentrations.
-
Add radiolabeled GABA (e.g., [3H]GABA) and incubate for a short period.
-
Terminate the uptake by rapid filtration and wash to remove extracellular radiolabel.
-
Measure the radioactivity retained by the synaptosomes or cells using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake.
Signaling Pathways and Logical Relationships
The diverse biological activities of this compound derivatives stem from their interaction with various biological targets and signaling pathways.
Anti-inflammatory Action Pathway
The anti-inflammatory effects of many aryl propionic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
GABAergic Neurotransmission Regulation
Analogs of this compound, such as nipecotic acid derivatives, enhance GABAergic signaling by blocking the reuptake of GABA from the synaptic cleft.
Caption: Modulation of GABAergic Neurotransmission.
Experimental Workflow for Synthesis and Screening
The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the synthetic methodologies, pharmacological properties, and key experimental protocols relevant to this class of compounds. The presented data and workflows are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Research Applications of 3-(Pyridin-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid that holds potential for a variety of research applications, primarily stemming from the known biological activities of its structural analogs and the broader class of arylpropanoic acid derivatives. While direct extensive research on this specific molecule is not widely published, its structural motifs suggest potential utility in several therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide consolidates the available information on related compounds to illuminate the potential research avenues for this compound, providing a foundation for future investigations. This document outlines potential mechanisms of action, summarizes key quantitative data from studies on analogous compounds, and provides detailed experimental protocols to guide researchers in exploring the therapeutic promise of this molecule.
Introduction
Arylpropanoic acid derivatives are a well-established class of compounds with significant pharmacological importance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pyridine ring, a common scaffold in medicinal chemistry, introduces unique physicochemical properties that can influence biological activity, bioavailability, and target specificity. This compound, by combining these two key structural features, represents a promising starting point for the development of novel therapeutic agents. This guide will explore its potential in several key research areas based on the activities of structurally related molecules.
Potential Research Applications
Anticancer Research
Derivatives of propanoic acid have demonstrated significant potential as anticancer agents. Research into structurally similar compounds suggests that this compound could be investigated for its cytotoxic and antiproliferative effects against various cancer cell lines.
Potential Mechanisms of Action: Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have indicated that these compounds can induce cancer cell death and exhibit antioxidant properties. While the precise mechanisms for the core molecule are unknown, related compounds have been shown to modulate cellular pathways involved in proliferation and survival.
Table 1: Cytotoxicity of Structurally Related Propanoic Acid Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung Carcinoma) | Varies by derivative | |
| Organotin(IV) carboxylates with propanoic acid derivatives | MCF-7 (Breast Cancer) | 0.100 - 0.758 |
Antimicrobial Research
The pyridine moiety is a common feature in many antimicrobial agents. Derivatives of this compound could be explored for their efficacy against a range of bacterial and fungal pathogens.
Potential Mechanisms of Action: The antimicrobial activity of related propanoic acid derivatives has been documented, with some compounds showing efficacy against multidrug-resistant strains. The mechanism may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | < 64 | |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 32 - 64 |
Antimalarial Research
Arylpropanoic acid derivatives have been investigated for their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This is often linked to the inhibition of hemozoin formation, a critical detoxification process for the parasite.
Potential Mechanism of Action: The mechanism of action for many antimalarial drugs involves the inhibition of β-hematin (hemozoin) formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite. While not directly tested, the pyridine and propanoic acid moieties suggest that this compound could potentially interfere with this pathway.
Diagram 1: Proposed Antimalarial Mechanism of Action
Caption: Potential inhibition of hemozoin formation by this compound.
Neurological Research
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets. Some propanoic acid derivatives have been shown to act as GABA receptor ligands.
Potential Mechanism of Action: Structurally similar compounds have been identified as GABA receptor antagonists. This compound could potentially modulate GABAergic neurotransmission by binding to GABA receptors, although its specific agonist or antagonist activity would need to be determined experimentally.
Diagram 2: Potential Interaction with GABAergic Synapse
Caption: Hypothetical antagonistic action at a GABA receptor.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the potential biological activities of this compound, based on methodologies used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (with a final DMSO concentration <0.5%).
-
Replace the medium in the wells with the prepared drug solutions and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Diagram 3: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution Antimicrobial Susceptibility Test
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
This compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to each well.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Beta-Hematin Inhibition Assay
Objective: To assess the ability of this compound to inhibit the formation of β-hematin.
Materials:
-
Hemin chloride
-
This compound
-
DMSO
-
Sodium acetate buffer (pH 5.0)
-
Microplate or centrifuge tubes
Procedure:
-
Dissolve hemin chloride in DMSO.
-
Prepare various concentrations of this compound in DMSO.
-
In a microplate or tubes, mix the hemin solution, the test compound, and the sodium acetate buffer.
-
Incubate the mixture at a temperature that promotes β-hematin formation (e.g., 60°C) for several hours.
-
After incubation, centrifuge the samples to pellet the β-hematin.
-
Wash the pellet to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of NaOH.
-
Measure the absorbance of the solution to quantify the amount of β-hematin formed.
-
Calculate the percentage of inhibition compared to a control without the test compound.
Conclusion
While direct experimental data for this compound is limited, the analysis of its structural components and the biological activities of related compounds strongly suggest its potential as a valuable scaffold in drug discovery. The outlined research applications in oncology, microbiology, and neurology provide a solid foundation for initiating investigations into its therapeutic properties. The provided experimental protocols offer a starting point for researchers to systematically evaluate the efficacy and mechanisms of action of this promising molecule. Further synthesis of derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of the this compound core structure.
Preliminary Mechanistic Insights into 3-(Pyridin-4-yl)propanoic Acid: A Scoping Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-4-yl)propanoic acid is a molecule of interest within the broader class of arylpropionic acid derivatives. While specific, in-depth preliminary studies on its mechanism of action are not extensively available in publicly accessible literature, this guide synthesizes the existing general knowledge surrounding arylpropionic acids to postulate potential avenues for its biological activity. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a starting point for hypothesis-driven investigation.
Introduction
This compound belongs to the arylpropionic acid class of compounds. This group is widely recognized for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The canonical mechanism of action for many arylpropionic acid derivatives, such as ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[2] However, the diverse biological activities reported for various derivatives suggest that their mechanisms may not be limited to COX inhibition alone.[1][3] This guide will explore the potential mechanisms of action for this compound based on the activities of its parent class.
Potential Mechanisms of Action (Hypothesized)
Given the structural similarity to other arylpropionic acids, the following mechanisms are plausible areas of investigation for this compound. It is critical to note that these are extrapolated hypotheses and require experimental validation.
Anti-inflammatory Activity via COX Inhibition
The most probable mechanism of action is the inhibition of COX-1 and COX-2 enzymes. This would lead to a reduction in prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[2]
Experimental Protocols to Investigate COX Inhibition:
-
Enzyme Inhibition Assays: In vitro assays using purified COX-1 and COX-2 enzymes are the gold standard. These experiments would determine the half-maximal inhibitory concentration (IC50) of this compound for each isozyme.
-
Methodology:
-
Purified recombinant human COX-1 or COX-2 is incubated with various concentrations of the test compound.
-
Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
-
Cell-Based Assays: Whole-blood assays or cell line-based assays (e.g., using lipopolysaccharide-stimulated macrophages) can be used to assess the compound's ability to inhibit prostaglandin production in a more physiologically relevant context.
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Anticancer and Antioxidant Properties
Some derivatives of propanoic acid have demonstrated potential anticancer and antioxidant activities.[4][5] The mechanism for these effects could involve the modulation of signaling pathways related to cell proliferation, apoptosis, and oxidative stress. The phenolic group in some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is suggested to contribute to their antioxidant potential by neutralizing reactive oxygen species (ROS).[5]
Experimental Protocols to Investigate Anticancer and Antioxidant Effects:
-
Cell Viability and Proliferation Assays: Assays such as MTT, XTT, or colony formation assays on various cancer cell lines would reveal cytotoxic or cytostatic effects.
-
Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can quantify the induction of apoptosis.
-
Antioxidant Assays: In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular antioxidant assays can determine the compound's ability to mitigate oxidative stress.
Hypothetical Signaling Pathway for Investigation:
The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation and has been implicated in cancer.[6] Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway would be a logical starting point.
Caption: Hypothetical PI3K/AKT signaling pathway for investigation.
Experimental Workflow for Preliminary Mechanistic Studies
A logical workflow is essential for systematically elucidating the mechanism of action of this compound.
Caption: Proposed workflow for mechanistic studies.
Conclusion and Future Directions
The mechanism of action of this compound remains to be elucidated through rigorous experimental investigation. This guide provides a foundational framework based on the known activities of the broader arylpropionic acid class. Future research should focus on systematic in vitro and in vivo studies to confirm its biological targets and delineate the signaling pathways it modulates. Such studies will be crucial in determining the therapeutic potential of this compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(Pyridin-4-yl)propanoic Acid for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3-(Pyridin-4-yl)propanoic acid is a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and spectroscopic data to support its use in research and drug development.
Commercial Availability and Suppliers
This compound, identified by CAS Number 6318-43-0, is readily available from a variety of commercial suppliers. Researchers can source this compound from major chemical providers, ensuring a steady supply for ongoing projects. The purity levels offered by these suppliers are typically suitable for most research and development applications.
| Supplier | Purity | Notes |
| Sigma-Aldrich | Not specified for the AldrichCPR product line; buyer assumes responsibility to confirm purity.[1] | Sold under the AldrichCPR brand for early discovery research. |
| Santa Cruz Biotechnology | Information available on the lot-specific Certificate of Analysis.[2] | Marketed as a specialty product for proteomics research. |
| Alfa Aesar | 97% | Available in various quantities. |
| ChemicalBook | ≥95%, 98% | A platform connecting numerous suppliers, primarily from China. |
| LGC Standards | Neat | Provided as a certified reference material. |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6318-43-0 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₈H₉NO₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 151.16 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 156-160 °C | Sigma-Aldrich |
Table 2: Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. Below are the key spectral features.
| Spectroscopy | Key Data and Interpretation |
| ¹H NMR | Spectral data is available from ChemicalBook, providing insights into the proton environments within the molecule. |
| IR | Infrared spectroscopy data, also accessible through ChemicalBook, reveals the presence of characteristic functional groups such as the carboxylic acid and the pyridine ring. |
| Mass Spectrometry | Mass spectrometry data from ChemicalBook confirms the molecular weight of the compound. |
Experimental Protocols and Applications
While specific, detailed experimental protocols for the direct biological application of this compound are not extensively documented in publicly available literature, its structural motif is a key component in a variety of pharmacologically active molecules. The propanoic acid side chain and the pyridine ring offer multiple points for chemical modification, making it a valuable starting material for the synthesis of compound libraries for screening purposes.
Derivatives of aryl propionic acids, a class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has demonstrated their potential as anticancer and antioxidant agents.[3] Furthermore, the synthesis of various derivatives, such as those incorporating 1,2,4-triazole moieties, has been explored to evaluate their biological activities.
A general synthetic scheme for the preparation of related amino-propanoic acid derivatives has been documented. For instance, the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst.[4] While this protocol is for a related compound, it provides a foundational methodology that could be adapted for the derivatization of this compound.
Potential Signaling Pathways and Logical Relationships
Given the limited direct research on the biological targets of this compound, a definitive signaling pathway cannot be outlined. However, based on the activities of related compounds, we can hypothesize potential areas of investigation. For instance, many anti-inflammatory agents, including some aryl propionic acid derivatives, target the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. The PI3K/Akt signaling pathway is another crucial pathway in cell survival and proliferation and is often a target in cancer drug development.
To illustrate a generalized workflow for investigating the potential of a compound like this compound in a drug discovery context, the following logical diagram is provided.
This diagram illustrates the logical progression from the initial compound, through synthesis and screening, to the identification and optimization of lead compounds for further preclinical development.
Conclusion
This compound is a commercially accessible and chemically versatile compound with significant potential in drug discovery and development. While direct biological data on the compound itself is limited, its structural features are present in numerous bioactive molecules. This guide provides researchers with the foundational information needed to source, characterize, and utilize this compound in their synthetic and medicinal chemistry endeavors. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for two common and effective methods for the synthesis of 3-(Pyridin-4-yl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The protocols are designed to be clear, concise, and reproducible for researchers with a background in organic synthesis.
Introduction
This compound is a bifunctional molecule incorporating a pyridine ring and a carboxylic acid moiety. This unique structure makes it an important intermediate in the development of various therapeutic agents and functional materials. The pyridine nitrogen offers a site for coordination, salt formation, or quaternization, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. This document outlines two distinct and reliable synthetic routes to this compound: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This three-step sequence involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60 mL of absolute ethanol.
-
Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. Allow the sodium to react completely.
-
To the freshly prepared sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise at room temperature with vigorous stirring.
-
After the addition is complete, add a solution of 12.8 g (100 mmol) of 4-(chloromethyl)pyridine hydrochloride in 40 mL of absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(pyridin-4-ylmethyl)malonate.
Step 2: Synthesis of 2-(pyridin-4-ylmethyl)malonic acid
-
To the crude diethyl 2-(pyridin-4-ylmethyl)malonate from the previous step, add a solution of 12.0 g (300 mmol) of sodium hydroxide in 100 mL of water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of 2-(pyridin-4-ylmethyl)malonic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
-
Place the dry 2-(pyridin-4-ylmethyl)malonic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid gently in an oil bath to 140-160 °C.
-
Decarboxylation will occur, evidenced by the evolution of carbon dioxide. Maintain the temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the flask to room temperature. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | Diethyl 2-(pyridin-4-ylmethyl)malonate | Diethyl malonate, 4-(Chloromethyl)pyridine HCl | Sodium ethoxide, Ethanol | 80-90% |
| 2 | 2-(pyridin-4-ylmethyl)malonic acid | Diethyl 2-(pyridin-4-ylmethyl)malonate | Sodium hydroxide, Hydrochloric acid | 90-95% |
| 3 | This compound | 2-(pyridin-4-ylmethyl)malonic acid | Heat | 85-95% |
Experimental Workflow
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Method 2: Knoevenagel Condensation and Reduction
This two-step approach involves the Knoevenagel condensation of pyridine-4-carbaldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated carboxylic acid to the desired product.
Experimental Protocol
Step 1: Synthesis of 3-(Pyridin-4-yl)acrylic acid (Knoevenagel Condensation)
-
In a 100 mL round-bottom flask, dissolve 10.7 g (100 mmol) of pyridine-4-carbaldehyde and 10.4 g (100 mmol) of malonic acid in 30 mL of pyridine.
-
To this solution, add 0.5 mL of piperidine as a catalyst.
-
Heat the mixture in an oil bath at 80-90 °C for 3-4 hours. CO2 evolution will be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 4-5.
-
The product, 3-(Pyridin-4-yl)acrylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (Reduction)
-
In a 250 mL flask, dissolve 14.9 g (100 mmol) of 3-(Pyridin-4-yl)acrylic acid in 100 mL of a 1M sodium hydroxide solution.
-
Add a slurry of Raney nickel (approximately 2-3 g, washed with water) to the solution.
-
While stirring vigorously, add 3.8 g (100 mmol) of sodium borohydride in small portions, maintaining the temperature below 40 °C with an ice bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture through a pad of celite to remove the Raney nickel, and wash the celite pad with water.
-
Cool the filtrate in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallize from ethanol/water if necessary.
Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 3-(Pyridin-4-yl)acrylic acid | Pyridine-4-carbaldehyde, Malonic acid | Pyridine, Piperidine | 85-95% |
| 2 | This compound | 3-(Pyridin-4-yl)acrylic acid | Sodium borohydride, Raney Nickel, NaOH | 90-97%[1] |
Experimental Workflow
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 3-(Pyridin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] 3-(Pyridin-4-yl)propanoic acid, a non-canonical amino acid, introduces a basic pyridyl moiety that can be leveraged for various applications, such as improving solubility, facilitating specific binding interactions, or serving as a coordination site for metal ions. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.
Core Principles and Considerations
The fundamental workflow for incorporating this compound follows the standard iterative cycle of Fmoc-SPPS: Nα-Fmoc deprotection, amino acid coupling, and washing.[2][3] However, the unique structure of this compound presents a key challenge that requires special consideration.
Potential Side Reaction: Pyridine N-Alkylation
The nitrogen atom of the pyridine ring is nucleophilic and can undergo alkylation. During the Fmoc deprotection step, which typically uses piperidine (a secondary amine), the pyridine nitrogen can be alkylated, leading to the formation of a pyridinium salt.[1] This modification results in a mass increase of +78 Da in the final peptide, which can complicate purification and characterization.
To mitigate this side reaction, the following strategies are recommended:
-
Use of a less nucleophilic base for Fmoc deprotection: Replacing piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution can minimize N-alkylation. A typical solution is 2% DBU in DMF.
-
Minimizing deprotection time: Reducing the exposure of the peptide resin to the basic deprotection solution can decrease the extent of N-alkylation. Monitoring the deprotection reaction closely is advised.
Data Presentation
Table 1: Illustrative Coupling Efficiency of Fmoc-3-(Pyridin-4-yl)propanoic acid-OH
| Coupling Reagent | Activator | Base | Coupling Time (min) | Estimated Yield (%) | Purity (%) |
| HBTU | HOBt | DIPEA | 30 | >95 | ~90 |
| HATU | HOAt | DIPEA | 20 | >98 | ~95 |
| DIC | HOBt | - | 60 | >90 | ~85 |
Note: This data is illustrative and based on typical yields for sterically unhindered unnatural amino acids. Actual yields may vary depending on the peptide sequence and synthesis conditions.
Table 2: Recommended Scavengers for Cleavage of Peptides Containing Pyridyl Moieties
| Scavenger | Concentration (%) | Purpose |
| Triisopropylsilane (TIS) | 2.5 | Cation scavenger |
| Water | 2.5 | Promotes removal of t-butyl protecting groups |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger for Trityl groups (if present) |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. Coupling of Fmoc-3-(Pyridin-4-yl)propanoic acid-OH:
- In a separate vial, dissolve Fmoc-3-(Pyridin-4-yl)propanoic acid-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
4. Subsequent Amino Acid Couplings:
- Repeat the deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[4]
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
6. Purification and Characterization:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[5][6]
Protocol 2: Automated Solid-Phase Peptide Synthesis
For automated synthesis, the general principles remain the same. The protocol will need to be adapted to the specific peptide synthesizer being used. Key considerations include:
-
Reagent Positions: Ensure that Fmoc-3-(Pyridin-4-yl)propanoic acid-OH is placed in the correct position in the amino acid rack.
-
Coupling Method: Select an appropriate coupling method available on the synthesizer (e.g., HBTU/DIPEA).
-
Deprotection Method: If possible, use a DBU-based deprotection method to minimize N-alkylation. If piperidine is the only option, be aware of the potential for this side reaction.
-
Cycle Times: Adjust coupling and deprotection times based on the synthesizer's capabilities and the specific peptide sequence.
Visualization of Experimental Workflow
Caption: Workflow for SPPS incorporating this compound.
Signaling Pathway Diagram (Illustrative)
While this compound itself is not part of a signaling pathway, peptides incorporating this moiety can be designed to interact with specific pathways. For example, a peptide mimic could be designed to inhibit a kinase by coordinating with a metal ion in the active site.
Caption: Illustrative inhibition of a kinase by a pyridyl-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Pyridin-4-yl)propanoic Acid as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern therapeutics and diagnostics, enabling the targeted delivery of potent molecules to specific sites within the body. A critical component in the design of many bioconjugates, such as antibody-drug conjugates (ADCs), is the chemical linker that connects the biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The choice of linker influences the stability, solubility, and overall efficacy of the conjugate.
3-(Pyridin-4-yl)propanoic acid is a bifunctional linker candidate possessing a terminal carboxylic acid and a pyridine moiety. The carboxylic acid group provides a versatile handle for covalent attachment to amine-containing biomolecules, such as the lysine residues on an antibody, through the formation of a stable amide bond. The pyridine ring can enhance the hydrophilicity of the linker, potentially improving the solubility and pharmacokinetic properties of the resulting bioconjugate.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a linker in bioconjugation, with a focus on the development of antibody-drug conjugates.
Principle of Amine-Reactive Conjugation
The most direct application of this compound as a linker involves the activation of its carboxylic acid group to create a highly reactive intermediate that can readily form a covalent bond with primary amines on a biomolecule. A widely used and robust method for this is the activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process occurs in two main steps:
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation and Amine Coupling: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines (e.g., on lysine residues of an antibody) to form a stable amide bond.
This two-step process is favored for its efficiency and control over the conjugation reaction.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation of a payload to an antibody using this compound as a linker.
Caption: Workflow for ADC synthesis using an activated this compound linker.
Experimental Protocols
Protocol 1: Activation of a Payload with this compound
This protocol describes the activation of a hypothetical amine-containing cytotoxic payload to create an NHS-ester derivative of the drug-linker complex, ready for conjugation to an antibody.
Materials:
-
Amine-containing payload (e.g., a derivative of a potent cytotoxic agent)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Reaction vials and magnetic stir bar
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
In a clean, dry reaction vial, dissolve 1.2 molar equivalents of this compound in anhydrous DMF.
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid and form the NHS ester.
-
Dissolve 1.0 molar equivalent of the amine-containing payload in a minimal amount of anhydrous DMF.
-
Slowly add the payload solution to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with continuous stirring.
-
Monitor the reaction progress by HPLC to confirm the formation of the drug-linker complex.
-
The resulting solution contains the NHS-activated drug-linker complex and can be used directly in the conjugation step or purified if necessary.
Protocol 2: Conjugation of the Activated Drug-Linker Complex to an Antibody
This protocol details the conjugation of the pre-activated drug-linker complex to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in Phosphate-Buffered Saline (PBS).
-
Solution of NHS-activated drug-linker complex from Protocol 4.1.
-
Coupling Buffer: PBS, pH 7.4-8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Size-Exclusion Chromatography (SEC) system for purification.
-
Spectrophotometer (UV-Vis).
Procedure:
-
Ensure the antibody is in the appropriate coupling buffer (PBS, pH 7.4-8.0) and at the desired concentration. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS.
-
Add a calculated molar excess of the NHS-activated drug-linker complex solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
To stop the reaction, add the quenching solution to a final concentration of 50 mM to cap any unreacted NHS esters. Incubate for an additional 30 minutes.
-
Purify the resulting antibody-drug conjugate (ADC) from unconjugated drug-linker complex and other reaction byproducts using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS as the mobile phase.
-
Collect the fractions corresponding to the purified ADC.
-
Measure the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
Characterization of the Antibody-Drug Conjugate
The characterization of the ADC is crucial to ensure its quality and consistency. The Drug-to-Antibody Ratio (DAR) is a key parameter.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using UV-Vis spectrophotometry if the drug has a distinct absorbance peak that does not overlap significantly with the antibody's absorbance at 280 nm.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).
-
Calculate the antibody concentration using the Beer-Lambert law, correcting for the drug's contribution at 280 nm.
-
Calculate the drug concentration using its molar extinction coefficient.
-
The DAR is the molar ratio of the drug to the antibody.
Hypothetical Characterization Data:
| Parameter | Value | Method |
| Antibody Concentration | 2.5 mg/mL | UV-Vis (A280) |
| Drug Concentration | 68 µM | UV-Vis (A_drug) |
| Calculated DAR | 4.1 | Spectrophotometry |
| ADC Purity | >95% | Size-Exclusion HPLC |
| Unconjugated Antibody | <5% | Hydrophobic Interaction Chromatography |
Signaling Pathway Visualization
The mechanism of action for many ADCs involves internalization and lysosomal degradation, leading to the release of the cytotoxic payload, which then acts on its intracellular target.
Caption: Generalized signaling pathway for an antibody-drug conjugate's mechanism of action.
Troubleshooting and Optimization
Table of Common Issues and Solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | - Inefficient activation of the drug-linker complex.- Hydrolysis of the NHS ester.- Insufficient molar excess of drug-linker. | - Ensure EDC/NHS are fresh and anhydrous.- Perform conjugation promptly after activation.- Increase the molar ratio of the drug-linker complex to the antibody. |
| High DAR / Aggregation | - Excessive molar ratio of the drug-linker complex.- High hydrophobicity of the payload. | - Reduce the molar excess of the drug-linker.- Perform conjugation at a lower temperature (4°C).- Use a more hydrophilic variant of the linker if available. |
| Low ADC Recovery | - Aggregation and loss during purification.- Non-specific binding to the purification column. | - Optimize the purification conditions (e.g., buffer composition).- Use a different purification method (e.g., affinity chromatography). |
Disclaimer: These protocols and notes are intended as a general guide. Optimization of reaction conditions, including molar ratios, reaction times, and purification methods, is essential for each specific antibody and payload combination.
Application Notes and Protocols for Surface Modification with 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in a wide range of scientific and technological fields, including drug delivery, biosensing, and materials science. The ability to tailor the chemical and physical properties of a surface allows for the controlled interaction with biological systems and other materials. 3-(Pyridin-4-yl)propanoic acid is a bifunctional molecule of interest for surface modification due to its terminal carboxylic acid and pyridine groups. The carboxylic acid can serve as an anchor to various oxide surfaces, while the pyridine moiety offers a site for further functionalization, such as metal coordination or hydrogen bonding interactions.
This document provides a detailed protocol for the surface modification of substrates using this compound to create a functionalized surface. The protocol is based on the principles of self-assembled monolayer (SAM) formation. While direct literature on this compound SAMs is not abundant, the procedures outlined here are adapted from established methods for similar small organic molecules.[1][2]
Materials and Reagents
-
Substrates: Silicon wafers with a native oxide layer, glass slides, or other hydroxyl-terminated surfaces.
-
Modification Reagent: this compound (CAS 6318-43-0)[3]
-
Solvents: Anhydrous ethanol, anhydrous toluene, deionized (DI) water.
-
Cleaning Reagents: Acetone, isopropanol, sulfuric acid (H₂SO₄), 30% hydrogen peroxide (H₂O₂).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Experimental Protocols
Substrate Cleaning and Activation
A pristine and activated substrate surface is crucial for achieving a uniform and stable monolayer. The following procedure describes the cleaning of silicon or glass substrates.
-
Sonication: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Piranha Etching (Activation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a designated fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by carefully adding 30% hydrogen peroxide to sulfuric acid in a 1:3 volume ratio.
-
Immerse the dried substrates in the piranha solution for 30-60 minutes. This process removes residual organic matter and hydroxylates the surface.
-
-
Rinsing: Extensively rinse the substrates with deionized water.
-
Final Drying: Dry the substrates again under a stream of nitrogen gas and use them immediately for the modification step.
Preparation of Modification Solution
-
Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as ethanol or toluene. The optimal concentration may need to be determined empirically.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the reagent.[1]
Surface Modification (Immersion)
-
Place the cleaned and activated substrates in a suitable container.
-
Pour the this compound solution into the container, ensuring the substrates are fully submerged.
-
To minimize oxidation and contamination, it is recommended to perform the immersion in an inert atmosphere. This can be achieved by purging the container with nitrogen or argon before sealing.[1]
-
Allow the substrates to incubate in the solution for 12-24 hours at room temperature. The incubation time can be optimized for specific applications.
-
After incubation, remove the substrates from the solution.
Post-Modification Cleaning
-
Rinse the modified substrates with the same solvent used for the modification solution (e.g., ethanol) to remove any non-covalently bound molecules.
-
Perform a final rinse with deionized water.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
Storage
For optimal stability, store the modified substrates in a desiccator or under an inert atmosphere to prevent surface contamination and degradation.[1]
Workflow for Surface Modification
Caption: Workflow for surface modification with this compound.
Characterization of Modified Surfaces
The success of the surface modification can be evaluated using various surface-sensitive analytical techniques.
-
Contact Angle Goniometry: To assess the change in surface wettability. The presence of the organic layer should alter the hydrophilicity of the substrate.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface. The appearance of a nitrogen (N 1s) peak would indicate the presence of the pyridine group.
-
Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness, ensuring a uniform monolayer has been formed.
-
Ellipsometry: To measure the thickness of the deposited organic layer.
Quantitative Data Summary
The following table provides example data that could be obtained from the characterization of unmodified and modified silicon substrates. These values are illustrative and will vary depending on the specific experimental conditions.
| Characterization Technique | Unmodified Substrate (Control) | Modified Substrate (Example) |
| Water Contact Angle (°) | < 20 | 50 - 70 |
| Layer Thickness (nm) | 0 | 0.5 - 1.5 |
| XPS Atomic Concentration (%) | ||
| - Si 2p | ~45 | ~35 |
| - O 1s | ~55 | ~45 |
| - C 1s | < 1 | ~15 |
| - N 1s | 0 | ~5 |
Logical Relationship of Molecular Layers
Caption: Molecular layers in the surface modification process.
References
Application Notes and Protocols for 3-(Pyridin-4-yl)propanoic Acid in Drug Discovery Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yl)propanoic acid is a heterocyclic compound incorporating both a pyridine ring and a propanoic acid moiety. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural components are features of many biologically active compounds. The pyridine scaffold is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2][3][4] Similarly, propanoic acid derivatives are a well-established class of compounds, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7]
These application notes, therefore, provide a forward-looking perspective on the potential applications of this compound as a scaffold or starting point in drug discovery. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a guide for initiating research into the bioactivity of this and related molecules.
Potential Therapeutic Areas and Mechanisms of Action
Given its structural features, this compound and its derivatives could be explored for a variety of therapeutic applications:
-
Anti-inflammatory Activity: The propanoic acid moiety suggests potential activity as a COX (cyclooxygenase) enzyme inhibitor, similar to other NSAIDs.[5]
-
Anticancer Activity: Pyridine derivatives have shown promise as anticancer agents by targeting various pathways, including kinase inhibition and disruption of microtubule polymerization.[1][8]
-
Enzyme Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor, making it a candidate for interacting with the active sites of various enzymes.
-
Neurological Disorders: The pyridine ring is a key component of many CNS-active drugs, suggesting potential applications in neurological disorders.
Data Presentation: Hypothetical Screening Data
The following tables represent hypothetical data from initial screening assays to illustrate the potential bioactivity of this compound and its derivatives.
Table 1: In Vitro Enzyme Inhibition Assay Results
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-2 | 15.2 |
| Derivative A (Amide) | Kinase X | 5.8 |
| Derivative B (Ester) | Protease Y | 22.1 |
| Ibuprofen (Control) | COX-2 | 8.5 |
Table 2: Anticancer Cell Viability Assay Results (MTT Assay)
| Compound | Cell Line | GI50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 45.7 |
| Derivative A (Amide) | A549 (Lung Cancer) | 12.3 |
| Derivative B (Ester) | HCT116 (Colon Cancer) | 78.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 |
Experimental Protocols
The following are detailed, albeit theoretical, protocols for assays relevant to assessing the bioactivity of this compound.
Protocol 1: COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (and derivatives)
-
Positive control (e.g., Celecoxib)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in assay buffer to achieve a range of final assay concentrations.
-
In a 96-well plate, add the diluted compound or control to the appropriate wells.
-
Add the COX-2 enzyme, heme, and fluorometric probe to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus compound concentration and determine the IC50 value.
Protocol 2: Cell Viability MTT Assay
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound or controls.
-
Incubate the cells for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus compound concentration to determine the GI50 value.
Visualizations
Signaling Pathway Diagram
Caption: Potential COX-2 inhibitory pathway of this compound.
Experimental Workflow Diagram
Caption: General drug discovery workflow for novel compounds.
Conclusion
While this compound itself is not a well-characterized agent, its constituent chemical motifs hold significant promise for medicinal chemistry. The pyridine ring offers a versatile scaffold for chemical modification, and the propanoic acid side chain provides a handle for influencing pharmacokinetic properties and potentially targeting specific biological pathways. The provided hypothetical data and protocols offer a foundational framework for researchers to begin exploring the therapeutic potential of this and structurally related compounds. Further investigation through synthesis of a focused library of derivatives and screening across a panel of relevant biological assays is warranted to unlock the full potential of this chemical scaffold.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-(Pyridin-4-yl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(pyridin-4-yl)propanoic acid as a versatile building block in the design and synthesis of novel bioactive compounds. The following sections detail its application in the development of anti-inflammatory and immunomodulatory agents, including experimental protocols, quantitative biological data, and visualization of relevant biological pathways.
Introduction
This compound is a valuable scaffold in medicinal chemistry. Its structure, featuring a pyridine ring and a propanoic acid moiety, offers multiple points for chemical modification, allowing for the generation of diverse compound libraries with a wide range of pharmacological activities. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group can be modified to create amides, esters, and other functional groups, influencing the compound's physicochemical properties and biological activity.
Application in Anti-inflammatory and Immunomodulatory Agents
A notable application of this compound is in the synthesis of 1,2,4-triazole derivatives with potent anti-inflammatory and immunomodulatory properties. These compounds have been shown to modulate the release of key cytokines involved in the inflammatory response.
Featured Compound: 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid
One such derivative, 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid (designated as compound 3f in cited literature), has demonstrated significant biological activity.[1]
Structure:
Caption: Potential mechanism of anti-inflammatory action.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid (3f ) and the evaluation of its biological activity.
Synthesis of 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid (3f)
The synthesis of compound 3f is achieved through the reaction of the corresponding amidrazone with succinic anhydride. [1]
Caption: Synthetic workflow for compound 3f.
Protocol: [1]
-
Reaction Setup: In a round-bottom flask, dissolve 1.2 mmol of N'-(p-tolyl)isonicotinohydrazonamide and 1.2 mmol (0.12 g) of succinic anhydride in 30 mL of anhydrous toluene.
-
Reaction: Heat the mixture under reflux for 1 to 1.5 hours.
-
Work-up: After cooling, filter the reaction mixture. Evaporate the toluene from the filtrate to obtain the crude product.
-
Purification: Wash the crude compound with anhydrous diethyl ether. Recrystallize the product from a 1:1 ethanol/water mixture to yield pure 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid.
Characterization Data for Compound 3f: [1]
-
Yield: 64.30%
-
Melting Point: 208–211 °C
-
¹H NMR (300 MHz, DMSO-d₆, δ ppm): 12.26 (sb, 1H, COOH), 8.56–8.52 (m, 2H), 7.41–7.24 (m, 6H), 2.70 (s, 4H), 2.39 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 173.6, 156.2, 151.5, 150.5 (2×), 140.5, 134.9, 131.7, 131.2 (2×), 127.8 (2×), 122.1 (2×), 30.8, 21.2, 20.7.
-
HR-MS m/z: 309.1355 [M⁺ + 1] (calculated for C₁₇H₁₇N₄O₂: 309.1352).
In Vitro Anti-inflammatory Activity Assay
The following protocol outlines the procedure for evaluating the effect of synthesized compounds on cytokine production in peripheral blood mononuclear cells (PBMCs). [1] Protocol:
-
PBMC Isolation: Isolate human PBMCs from buffy coats of healthy donors by density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Treat the PBMC cultures with the test compounds (e.g., compound 3f at 100 µg/mL) for 1 hour.
-
Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.
-
Incubation: Incubate the cultures for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IFN-γ, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the cytokine production in the positive control (mitogen-stimulated cells without the test compound).
Conclusion
This compound is a promising starting material for the synthesis of novel compounds with significant therapeutic potential. The 1,2,4-triazole derivatives highlighted in these notes demonstrate potent anti-inflammatory and immunomodulatory activities, warranting further investigation and development. The provided protocols offer a foundation for researchers to synthesize and evaluate similar compounds, contributing to the discovery of new drug candidates for the treatment of inflammatory diseases.
References
Application Notes and Protocols for the Analytical Characterization of 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 3-(Pyridin-4-yl)propanoic acid, a crucial step in drug development and quality control. The following protocols for various analytical techniques will ensure accurate and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Melting Point | 231°C | |
| Boiling Point | 311.9±17.0 °C (Predicted) | |
| Density | 1.193±0.06 g/cm³ (Predicted) | |
| pKa | 4.20±0.10 (Predicted) | |
| Appearance | White solid | |
| Solubility | Soluble in water and polar organic solvents. | [2] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
2.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To obtain the proton NMR spectrum for structural confirmation.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).
-
Add a small amount of an internal standard, such as Trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.
-
Transfer the solution to an NMR tube.
-
-
Instrument Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
-
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To obtain the carbon-13 NMR spectrum for structural confirmation.
-
Instrumentation: 100 MHz ¹³C NMR Spectrometer.
-
Sample Preparation:
-
Weigh 20-50 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.
-
-
Instrument Parameters:
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 256 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign the chemical shifts to the corresponding carbon atoms in the molecule.
-
Expected NMR Data Summary
| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 (Pyridine) | ~8.5 (d, J=6.0) | ~150 |
| H-3, H-5 (Pyridine) | ~7.3 (d, J=6.0) | ~124 |
| C-4 (Pyridine) | - | ~148 |
| α-CH₂ | ~2.9 (t, J=7.5) | ~35 |
| β-CH₂ | ~2.6 (t, J=7.5) | ~30 |
| COOH | ~11-12 (s, broad) | ~175 |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.2.1. Mass Spectrometry Protocol
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation:
-
For ESI: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
For EI: Introduce a small amount of the solid sample directly or as a solution.
-
-
Instrument Parameters (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive ESI, [M-H]⁻ for negative ESI, or M⁺˙ for EI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 152.07 |
| [M]⁺˙ | 151.06 |
Predicted Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the carboxyl group (M-45). For this compound, cleavage of the bond between the α and β carbons can also occur.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.
HPLC Protocol for Purity Analysis
-
Objective: To determine the purity of a sample of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 95:5 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector Wavelength: 260 nm (based on the pyridine chromophore).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Elemental Analysis
Elemental analysis is used to determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound, which serves as a fundamental confirmation of its empirical formula.
Elemental Analysis Protocol
-
Objective: To determine the percentage composition of C, H, and N.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula.
-
Theoretical Elemental Composition
| Element | Percentage |
| Carbon (C) | 63.57% |
| Hydrogen (H) | 6.00% |
| Nitrogen (N) | 9.27% |
| Oxygen (O) | 21.17% |
Visualizations
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: Logical workflow for HPLC method development and validation.
References
Application Notes and Protocols: 3-(Pyridin-4-yl)propanoic Acid in the Development of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Pyridin-4-yl)propanoic acid as a versatile building block in the synthesis of functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). The unique structural features of this compound, combining a carboxylic acid group and a pyridine ring, allow for the construction of diverse architectures with potential applications in catalysis, gas storage and separation, and luminescence.
Due to the limited availability of specific experimental data for functional materials synthesized directly with this compound, the following protocols and data are based on closely related systems utilizing similar pyridine-carboxylic acid ligands. These serve as a foundational guide for researchers to design and synthesize novel materials.
Application in Heterogeneous Catalysis
Coordination polymers derived from pyridine-based carboxylic acids have demonstrated significant potential as robust and recyclable heterogeneous catalysts. The metal centers within the framework can act as active catalytic sites, while the porous structure can facilitate reactant and product transport.
Quantitative Data Summary: Catalytic Performance of Analagous Copper(II) Coordination Polymers
The following table summarizes the catalytic performance of a copper(II) coordination polymer based on a pyridine-dicarboxylic acid ligand in the allylic oxidation of α-pinene, a representative organic transformation.[1] This data provides a benchmark for the potential catalytic activity of materials synthesized using this compound.
| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Cu(II)-Pyridine Dicarboxylate CP | α-Pinene | tert-butyl hydroperoxide | 70 | 24 | 93 | Verbenone (25%), 4-tert-butylperoxy-2-pinene (42%) |
Experimental Protocol: Synthesis of a Copper(II) Coordination Polymer for Catalysis
This protocol describes a typical hydrothermal synthesis of a copper(II) coordination polymer analogous to one that could be synthesized using this compound.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate and 0.1 mmol of this compound in a solvent mixture of 5 mL of DMF, 2 mL of ethanol, and 3 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with DMF and then with ethanol.
-
Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Characterization:
The synthesized coordination polymer should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess thermal stability.
Catalytic Activity Test (Example: Allylic Oxidation):
-
In a round-bottom flask, add the synthesized copper(II) coordination polymer (e.g., 5 mol% relative to the substrate).
-
Add the substrate (e.g., α-pinene, 1 mmol) and the oxidant (e.g., tert-butyl hydroperoxide, 2 mmol).
-
Heat the reaction mixture at the desired temperature (e.g., 70 °C) with stirring for the specified time (e.g., 24 hours).
-
After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation or filtration.
-
Analyze the reaction products by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.
Logical Workflow for Catalytic Application
Caption: Workflow for synthesis, catalytic testing, and recycling of a coordination polymer catalyst.
Application in Gas Storage and Separation
The porous nature of MOFs synthesized from ligands like this compound makes them promising candidates for gas storage and separation applications. The pore size, shape, and surface chemistry can be tuned by selecting appropriate metal ions and synthesis conditions.
Quantitative Data Summary: Gas Adsorption Properties of an Analogous Cobalt-based MOF
The following table presents the CO₂ adsorption data for a cobalt-based MOF with a pyridine-functionalized ligand, demonstrating its potential for selective CO₂ capture.[2]
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) |
| CO₂ | 273 | 1 | 41.33 |
| CO₂ | 298 | 1 | 30.04 |
Experimental Protocol: Solvothermal Synthesis of a Porous Cobalt-based MOF
This protocol outlines a solvothermal method for synthesizing a porous cobalt-based MOF suitable for gas adsorption studies.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Cobalt(II) nitrate hexahydrate and 0.15 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 48 hours.
-
After cooling to room temperature, collect the crystals by filtration.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
Activate the material by solvent exchange with ethanol followed by heating under vacuum at 150 °C for 12 hours to remove guest molecules from the pores.
Characterization and Gas Adsorption Measurement:
-
Characterization: The synthesized MOF should be characterized by PXRD to confirm crystallinity and phase purity, TGA to determine thermal stability and solvent loss, and N₂ adsorption-desorption isotherms at 77 K to determine the specific surface area (BET) and pore size distribution.
-
Gas Adsorption Measurement: The CO₂ and other gas (e.g., N₂, CH₄) adsorption capacities should be measured using a volumetric gas adsorption analyzer at relevant temperatures (e.g., 273 K and 298 K) and pressures.
Signaling Pathway for Gas Adsorption
Caption: Interaction of gas molecules with a porous metal-organic framework.
Application in Luminescent Materials
Lanthanide-based coordination polymers are well-known for their unique luminescent properties. The organic ligand, such as this compound, can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength.
Quantitative Data Summary: Luminescence Properties of an Analogous Europium(III) MOF
The following table summarizes key luminescence properties of a Europium(III) MOF synthesized with a pyridyl-dicarboxylate ligand.[3]
| Property | Value |
| Excitation Wavelength (nm) | ~320 |
| Emission Peaks (nm) | 579, 592, 615, 651, 698 |
| Characteristic Emission | ⁵D₀ → ⁷F₂ (615 nm, red) |
| Quantum Yield | Not Reported |
| Luminescence Lifetime (ms) | Not Reported |
Experimental Protocol: Synthesis of a Luminescent Europium(III) Coordination Polymer
This protocol provides a general method for the hydrothermal synthesis of a luminescent lanthanide coordination polymer.
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
This compound
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL beaker, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate and 0.15 mmol of this compound in 10 mL of deionized water.
-
Adjust the pH of the solution to approximately 5-6 using a dilute NaOH or HCl solution.
-
Stir the mixture for 1 hour at room temperature.
-
Transfer the resulting suspension to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat at 160 °C for 72 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration, wash with deionized water and ethanol.
-
Dry the product in air.
Characterization and Luminescence Measurement:
-
Characterization: The synthesized material should be characterized by PXRD, TGA, and elemental analysis.
-
Luminescence Measurement: The photoluminescence (PL) properties should be investigated by measuring the excitation and emission spectra at room temperature using a fluorescence spectrophotometer. The quantum yield and luminescence lifetime can be determined using appropriate instrumentation.
Energy Transfer Mechanism in Luminescent MOFs
Caption: Antenna effect in a lanthanide-based luminescent coordination polymer.
References
- 1. Copper(II) Coordination Polymers Driven by 3,4-Pyridinedicarboxylic Acid: Synthesis, Scale Up, Crystal Structures, and Catalytic Behavior in Allylic Oxidation of a-Pinene - OAK Open Access Archive [oak.novartis.com]
- 2. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A series of lanthanide(iii) metal–organic frameworks derived from a pyridyl-dicarboxylate ligand: single-molecule magnet behaviour and luminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-(Pyridin-4-yl)propanoic Acid Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-4-yl)propanoic acid, achieving a high yield is crucial for efficient and cost-effective production. This technical support guide provides a comprehensive resource for troubleshooting common issues that can lead to low yields in the synthesis of this important compound. The guide is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
-
Malonic Ester Synthesis: This is a classic method for forming carboxylic acids. It involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable pyridine-containing electrophile, followed by hydrolysis and decarboxylation. A major drawback of this method is the potential for dialkylation, which can lower the yield of the desired product.[1]
-
Knoevenagel-Doebner Condensation: This method involves the condensation of pyridine-4-carboxaldehyde with malonic acid, followed by decarboxylation.[2][3][4] This route is often favored for its operational simplicity.
-
Michael Addition: This route involves the conjugate addition of a malonate carbanion to an activated pyridine derivative, such as 4-vinylpyridine.
Q2: I am experiencing a significantly lower than expected yield. What are the general factors I should investigate?
A2: Low yields can often be attributed to several general factors in any chemical synthesis. Before delving into route-specific issues, consider the following:
-
Purity of Reagents and Solvents: The use of impure starting materials or wet solvents can introduce side reactions that consume your reactants and lower the yield.
-
Reaction Temperature: Each step of the synthesis will have an optimal temperature range. Deviations from this can lead to incomplete reactions or the formation of degradation products.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion of the starting materials. Conversely, excessively long reaction times may lead to the formation of byproducts.
-
Stoichiometry of Reagents: The molar ratios of your reactants are critical. An incorrect ratio can leave unreacted starting materials or promote side reactions.
-
Reaction Work-up: The purification process, including extractions, washes, and crystallization, can be a significant source of product loss if not performed carefully.
Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting guidance for each of the primary synthetic routes.
Malonic Ester Synthesis Route
The malonic ester synthesis is a multi-step process, and low yields can arise at several points.
Experimental Protocol: Malonic Ester Synthesis
-
Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide in ethanol) to form the enolate. This is followed by the addition of a 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine hydrochloride) to alkylate the malonate.
-
Hydrolysis (Saponification): The resulting diethyl (pyridin-4-ylmethyl)malonate is hydrolyzed to the corresponding dicarboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Decarboxylation: The (pyridin-4-ylmethyl)malonic acid is heated to induce decarboxylation and yield the final product, this compound.[5]
Troubleshooting Guide: Malonic Ester Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield of alkylated product | Dialkylation: The enolate of the mono-alkylated product can be deprotonated and react with another equivalent of the electrophile.[1] | Use a slight excess of the malonic ester relative to the 4-(halomethyl)pyridine to favor mono-alkylation. |
| Weak Base: Incomplete deprotonation of diethyl malonate will lead to a low concentration of the nucleophilic enolate. | Ensure the use of a sufficiently strong and dry base like sodium ethoxide. | |
| Side reaction of the electrophile: 4-(halomethyl)pyridines can be prone to self-polymerization or other side reactions. | Add the 4-(halomethyl)pyridine to the malonate enolate solution slowly and at a controlled temperature. | |
| Low yield after hydrolysis | Incomplete Saponification: The hydrolysis of the sterically hindered diester may be slow. | Increase the reaction time and/or temperature for the saponification step. Ensure a sufficient excess of base is used. |
| Product Loss During Work-up: The dicarboxylic acid intermediate may be partially soluble in the aqueous layer during extraction. | Carefully adjust the pH to the isoelectric point of the dicarboxylic acid to minimize its solubility in water before extraction. | |
| Low yield after decarboxylation | Incomplete Decarboxylation: Insufficient heating will result in incomplete conversion to the final product. | Ensure the temperature is high enough for decarboxylation to proceed efficiently. This can be monitored by the cessation of CO2 evolution. |
| Degradation of the Product: The pyridine ring can be sensitive to high temperatures, leading to decomposition. | Perform the decarboxylation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Use the lowest effective temperature for the shortest possible time. |
Data Presentation: Malonic Ester Synthesis Parameters
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Base for Alkylation | Sodium Ethoxide | Weaker bases may lead to incomplete reaction. |
| Alkylation Temperature | Room temperature to gentle reflux | Higher temperatures may increase dialkylation. |
| Hydrolysis Conditions | Aqueous NaOH or KOH, reflux | Insufficient base or time leads to incomplete hydrolysis. |
| Decarboxylation Temp. | Typically 150-180 °C | Too low: incomplete reaction; Too high: degradation. |
Visualization: Malonic Ester Synthesis Workflow
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Knoevenagel-Doebner Condensation Route
This route is often a more direct approach but requires careful control of the reaction conditions to ensure high yield.
Experimental Protocol: Knoevenagel-Doebner Condensation
A mixture of pyridine-4-carboxaldehyde and malonic acid is heated in a solvent, typically pyridine, often with a catalytic amount of a base like piperidine. The reaction proceeds through a condensation to form an unsaturated intermediate, which then undergoes decarboxylation to yield 3-(pyridin-4-yl)acrylic acid. Subsequent reduction of the double bond yields the desired this compound. In some variations, the decarboxylation and reduction steps can be combined.
Troubleshooting Guide: Knoevenagel-Doebner Condensation
| Problem | Potential Cause | Recommended Solution |
| Low yield of condensation product | Low Reactivity of Aldehyde: Pyridine-4-carboxaldehyde may be less reactive than other aromatic aldehydes. | Increase the reaction temperature and/or reaction time. Ensure the use of a suitable catalyst like piperidine or β-alanine to facilitate the condensation. |
| Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. | Add the aldehyde slowly to the reaction mixture to maintain a low concentration. | |
| Incomplete Decarboxylation | Insufficient Heating: The decarboxylation step is thermally driven and requires a specific temperature to proceed efficiently. | Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. The evolution of CO2 can be used to monitor the reaction's progress. |
| Formation of Polymeric Byproducts | Polymerization of the Product: The unsaturated product, 3-(pyridin-4-yl)acrylic acid, may be prone to polymerization at elevated temperatures. | Conduct the reaction under an inert atmosphere and consider using a polymerization inhibitor if necessary. |
| Low Yield After Reduction | Inefficient Reduction: The choice of reducing agent and reaction conditions is critical for the complete reduction of the double bond. | Common reducing agents include catalytic hydrogenation (e.g., H2/Pd-C) or transfer hydrogenation. Optimize the catalyst loading, hydrogen pressure, and temperature. |
Data Presentation: Knoevenagel-Doebner Reaction Parameters
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Solvent | Pyridine | Acts as both solvent and catalyst for decarboxylation. |
| Catalyst | Piperidine or β-alanine | Essential for the initial condensation step. |
| Temperature | Refluxing pyridine | Lower temperatures may result in incomplete reaction. |
| Reducing Agent | H2/Pd-C | Other reducing agents may be less effective or lead to side reactions. |
Visualization: Knoevenagel-Doebner Condensation Logical Pathway
Caption: Logical pathway for the Knoevenagel-Doebner synthesis of this compound.
Michael Addition Route
This approach can be effective but requires careful handling of the reactive 4-vinylpyridine starting material.
Experimental Protocol: Michael Addition
Diethyl malonate is deprotonated with a base to form the enolate. This enolate is then added to 4-vinylpyridine in a conjugate addition reaction. The resulting adduct is then hydrolyzed and decarboxylated to give the final product.
Troubleshooting Guide: Michael Addition
| Problem | Potential Cause | Recommended Solution |
| Low yield of adduct | Polymerization of 4-vinylpyridine: 4-vinylpyridine is highly susceptible to polymerization, especially in the presence of initiators or at elevated temperatures. | Use freshly distilled 4-vinylpyridine. Keep the reaction temperature low and perform the reaction under an inert atmosphere. Consider adding a polymerization inhibitor. |
| Weak Nucleophile: If the malonate is not fully deprotonated, the concentration of the active nucleophile will be low. | Ensure the use of a strong, non-nucleophilic base to generate the malonate enolate. | |
| Formation of side products | 1,2-Addition: While less common for malonates, some nucleophiles can add to the pyridine ring itself. | Use a soft nucleophile like the malonate enolate, which favors 1,4-conjugate addition. |
| Difficulties in Purification | Removal of Polymer: If polymerization of 4-vinylpyridine occurs, the resulting polymer can be difficult to separate from the product. | Precipitation of the polymer by the addition of a non-solvent may be effective. Careful chromatography may be required. |
Data Presentation: Michael Addition Parameters
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Michael Acceptor | Freshly distilled 4-vinylpyridine | Old or impure starting material will likely contain polymer and inhibit the reaction. |
| Base | Sodium ethoxide or other suitable base | Must be strong enough to deprotonate diethyl malonate. |
| Temperature | Low temperature (e.g., 0 °C to room temp.) | Higher temperatures will promote polymerization. |
Visualization: Michael Addition Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the Michael addition route.
References
Technical Support Center: 3-(Pyridin-4-yl)propanoic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling conditions of 3-(Pyridin-4-yl)propanoic acid with various amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for amidations with this compound?
A1: A variety of coupling reagents can be employed. The choice often depends on the scale of the reaction, the steric hindrance of the amine, and the desired purity of the final product. Commonly used classes of reagents include:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3] These are cost-effective but may require an additive to suppress side reactions and reduce racemization.[2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are highly efficient and lead to fast reaction times with minimal side reactions.[1][4] HATU is particularly effective for sterically hindered couplings.[3]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, especially for challenging couplings, including those involving N-methyl amino acids.[1]
Q2: Why is my coupling reaction with this compound failing or giving low yields?
A2: Several factors can contribute to poor outcomes:
-
Inadequate Activation: The carboxylic acid may not be fully activated before the amine is introduced. Allowing a pre-activation period of 15-30 minutes after adding the coupling reagent and base can be beneficial.[5][6]
-
Presence of Water: Amide coupling reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[5] Commercially available anhydrous solvents are recommended.[5]
-
Incorrect Base: The pyridine nitrogen in your starting material is basic. However, an additional external base is typically required. Use a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5][7] Using a nucleophilic base like pyridine can lead to unwanted side reactions.[5]
-
Suboptimal Solvent: While Dichloromethane (DCM) is often used, Dimethylformamide (DMF) is a common and effective solvent for these reactions as it helps to dissolve the reactants and reagents and is often supplied in an anhydrous form.[4][5]
-
Reagent Degradation: Ensure your coupling reagents are fresh and have been stored under appropriate conditions (cool and dry).
Q3: What are common side reactions to be aware of?
A3: Key side reactions include:
-
Racemization: If the chiral center is adjacent to the carboxyl group, racemization can occur, especially with carbodiimide reagents. The addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly suppress this.[7]
-
Guanidinium Byproduct Formation: When using uronium/aminium salt reagents, a side reaction between the reagent and the amine can form a guanidinium byproduct.[7][8] This can be minimized by ensuring the carboxylic acid is activated before the amine is added.[8]
-
N-acylurea Formation: With carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[9] This can be mitigated by using additives like HOBt.
Q4: How many equivalents of each reactant and reagent should I use?
A4: A general starting point is to use a slight excess of the amine and the coupling reagent relative to the carboxylic acid. The base is also typically used in excess. See the tables in the Troubleshooting Guide for more specific recommendations.
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Presence of moisture | Oven-dry all glassware. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[5] |
| Incorrect order of addition | Activate the carboxylic acid first. Add the base to a solution of the carboxylic acid, followed by the coupling reagent. Stir for 15-30 minutes before adding the amine.[5][6] |
| Insufficiently reactive coupling agent | For sterically hindered amines or challenging couplings, switch to a more powerful reagent like HATU or PyBOP.[3][4] |
| Inappropriate solvent | If solubility is an issue in DCM, switch to DMF.[5] |
| Degraded reagents | Use fresh coupling reagents and ensure they have been stored correctly. |
Problem: Presence of Impurities and Side Products
| Potential Cause | Recommended Solution(s) |
| Racemization | Add HOBt or HOAt (1-1.5 equivalents) to the reaction mixture, especially when using carbodiimides.[1] |
| Formation of N-acylurea (with DCC/DIC) | The byproduct from DCC (DCU) is insoluble in most organic solvents and can often be removed by filtration.[1] Using EDC can be advantageous as its urea byproduct is water-soluble and can be removed with an aqueous wash.[1] |
| Guanidinium byproduct (with uronium reagents) | Ensure a pre-activation step where the carboxylic acid reacts with the coupling reagent before the amine is introduced.[8] |
| Reaction with the pyridine nitrogen | While generally not reactive under these conditions, if side reactions involving the pyridine nitrogen are suspected, consider protecting it, although this is often unnecessary. |
Experimental Protocols
Protocol 1: General Procedure using HATU
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add HATU (1.1-1.2 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.[5][6]
-
Add the desired amine (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure using EDC/HOBt
-
To a dry round-bottom flask, add this compound (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5-2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water to remove the water-soluble urea byproduct and excess EDC.[10]
-
Perform further aqueous washes as needed (e.g., dilute acid, then base).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the amide coupling of this compound.
Caption: A troubleshooting flowchart for common issues in the coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. people.uniurb.it [people.uniurb.it]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
byproduct identification in 3-(Pyridin-4-yl)propanoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)propanoic acid. The information is designed to help identify and mitigate the formation of byproducts in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound typically undergoes reactions characteristic of carboxylic acids, such as esterification, amidation, and decarboxylation. It is also used in coupling reactions to synthesize more complex molecules.
Q2: What are the primary challenges when working with this compound?
A2: A key challenge is the potential for side reactions involving the pyridine ring, especially under harsh acidic or basic conditions or at elevated temperatures. The nitrogen atom in the pyridine ring can be nucleophilic and may react with electrophiles.
Q3: How can I monitor the progress of my reaction and identify byproducts?
A3: Reaction progress and purity of the product can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Byproduct identification is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Troubleshooting Guides
Esterification Reactions
Problem: Low yield of the desired ester and formation of unknown impurities.
Potential Byproducts:
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
N-Alkylation of Pyridine Ring: The pyridine nitrogen can be alkylated by the alcohol under certain conditions, especially with more reactive alcohols or at high temperatures.
-
Dehydration of Alcohol: Acid-catalyzed dehydration of the alcohol can lead to the formation of ethers or alkenes.
-
Decarboxylation Product: At elevated temperatures, this compound can undergo decarboxylation to form 4-ethylpyridine.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lower the reaction temperature to minimize decarboxylation and alcohol dehydration. Use a milder acid catalyst if possible.[1]
-
Monitor the Reaction: Use TLC or HPLC to track the consumption of the starting material and the formation of the product and byproducts.
-
Purification: Use column chromatography to separate the desired ester from the byproducts.
-
Characterization: Use 1H NMR and mass spectrometry to identify the structure of any isolated byproducts.
Illustrative Data for Esterification Reaction Analysis (HPLC)
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 5.0 | Unreacted this compound |
| 2 | 4.2 | 85.0 | Desired Ester Product |
| 3 | 5.8 | 7.0 | N-Alkylated Byproduct |
| 4 | 7.1 | 3.0 | Other Impurities |
Reaction and Side Reaction Pathways in Esterification
References
Technical Support Center: Enhancing the Bioavailability of 3-(Pyridin-4-yl)propanoic Acid for Bioassays
Welcome to the technical support center for 3-(Pyridin-4-yl)propanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during bioassays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a zwitterionic compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (pyridine ring). This characteristic can lead to poor aqueous solubility at or near its isoelectric point, where the net charge of the molecule is zero. In bioassays, which are typically conducted in aqueous buffers at physiological pH, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: My this compound is precipitating in my bioassay. What are the likely causes?
A2: Precipitation of this compound in a bioassay can be attributed to several factors:
-
pH of the medium: As a zwitterionic compound, its solubility is highly dependent on the pH of the solution. At its isoelectric point, the solubility is at its minimum.
-
Solvent shock: If the compound is first dissolved in a high concentration in an organic solvent like DMSO and then rapidly diluted into an aqueous buffer, it can cause the compound to crash out of solution.
-
Concentration: The final concentration of the compound in the assay may exceed its solubility limit in the specific buffer system being used.
-
Buffer composition: The ionic strength and specific salts in your buffer can also influence the solubility of the compound.
Q3: What are the primary strategies for improving the solubility of this compound?
A3: The main approaches to enhance the solubility of this compound for bioassays are:
-
pH Adjustment: Modifying the pH of the stock solution or the final assay buffer can significantly increase solubility by ionizing the molecule.
-
Use of Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can help to keep the compound in solution.
-
Complexation with Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule can increase its apparent aqueous solubility.
Troubleshooting Guide
If you are encountering precipitation of this compound in your experiments, follow this troubleshooting workflow to identify and resolve the issue.
Experimental Protocols
Solubility Enhancement by pH Adjustment
Due to its zwitterionic nature, the solubility of this compound is lowest at its isoelectric point and increases in acidic or basic conditions. The predicted pKa of the pyridine ring is approximately 4.20.[1]
Methodology:
-
Prepare a pH-Solubility Profile (Shake-Flask Method):
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 10.
-
Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions using a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the pH of the buffer.
-
-
Working Solution Preparation: Based on the solubility profile, prepare your stock solution or final assay buffer at a pH that provides the desired solubility. For this compound, a pH below 4 or above 6 is recommended.
| pH Adjustment Strategy | Rationale | Considerations |
| Acidic Buffer (pH < 4) | Protonates the pyridine nitrogen, forming a more soluble cationic species. | Ensure the low pH does not affect the biological activity of your target or the stability of other assay components. |
| Basic Buffer (pH > 6) | Deprotonates the carboxylic acid, forming a more soluble anionic species. | High pH can also impact protein stability and enzyme activity. |
Solubility Enhancement Using Co-solvents
Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds for bioassays.[2]
Methodology:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Weigh a precise amount of this compound and dissolve it in pure DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.
-
-
Perform a Stepwise Dilution (to avoid "solvent shock"):
-
Create an intermediate dilution by adding a small volume of the DMSO stock solution to your assay buffer.
-
Add this intermediate dilution to the final assay volume to reach the desired working concentration.
-
The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3][4]
-
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Notes |
| DMSO | 10 - 50 mM | < 0.5% | Ensure the final DMSO concentration is consistent across all experimental and control groups. |
| Ethanol | 10 - 50 mM | < 1% | Check for compatibility with your specific assay, as ethanol can be more disruptive than DMSO. |
Solubility Enhancement by Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[5][6][7]
Methodology (Kneading Method):
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Preparation of the Complex:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the this compound to the paste while continuously triturating.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid in an oven at 40-50°C or under vacuum.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
-
-
Solubility Assessment: Determine the aqueous solubility of the inclusion complex using the shake-flask method described previously.
| Cyclodextrin | Typical Molar Ratio (Drug:CD) | Preparation Methods |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 or 1:2 | Kneading, Co-precipitation, Freeze-drying |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 or 1:2 | Kneading, Co-precipitation, Freeze-drying |
Potential Signaling Pathway Involvement: GABAergic System
Propionic acid and its derivatives have been shown to interact with the GABAergic system. Specifically, they can act as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[8][9][10] Inhibition of GATs leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.
This diagram illustrates the potential mechanism by which this compound may exert its biological effects through the inhibition of GABA reuptake, leading to enhanced GABAergic signaling.
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for your specific experimental conditions.
References
- 1. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. tandfonline.com [tandfonline.com]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sequential interplay of nicotinic and GABAergic signaling guides neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
stability issues of 3-(Pyridin-4-yl)propanoic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Pyridin-4-yl)propanoic acid in various solvents. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation of the compound in aqueous buffer. | The pH of the buffer is near the isoelectric point (pI) of the compound, reducing its solubility. The buffer concentration may be too high, causing a common ion effect. | Adjust the pH of the buffer away from the pI. For this amphoteric molecule with a carboxylic acid (pKa ~4-5) and a pyridine nitrogen (pKa ~5-6), solubility is higher at pH < 4 and pH > 6. Use a lower concentration of the buffer. Consider using a co-solvent like ethanol or acetonitrile if compatible with your experiment. |
| Discoloration of the solution (e.g., turning yellow or brown) over time. | This may indicate degradation of the compound, possibly due to oxidation or photodecomposition, especially in the presence of light or certain metal ions. | Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.[1][2] De-gas solvents to remove dissolved oxygen. If metal ion contamination is suspected, consider using chelating agents like EDTA, if appropriate for your experiment. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium, leading to a lower effective concentration over the course of the experiment. | Assess the stability of the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2 incubation). Prepare fresh stock solutions for each experiment. Consider performing a time-course experiment to monitor the compound's concentration over the assay duration. |
| Appearance of unexpected peaks in HPLC analysis. | These are likely degradation products. The degradation could be caused by the solvent, pH, temperature, or light exposure. | To identify the cause, conduct a forced degradation study by systematically exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][3][4][5] This will help in identifying the potential degradation products and understanding the degradation pathways. |
| Poor recovery of the compound from a solution. | The compound might be adsorbing to the surface of the container (e.g., plasticware). | Use silanized glass vials or polypropylene tubes to minimize adsorption. Pre-rinsing the container with the solvent before adding the compound solution can also help. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is expected to be soluble in aqueous buffers with a pH away from its isoelectric point (pI). It is also likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For long-term storage of solutions, it is crucial to use high-purity, dry solvents to minimize degradation.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, reactions could occur.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.
-
Photodecomposition: Aromatic systems like pyridine can be sensitive to light, leading to various degradation products.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost as carbon dioxide.
Q4: Is this compound sensitive to pH changes?
A4: Yes, as an amphoteric molecule, its stability can be pH-dependent. The pyridine nitrogen can be protonated at low pH, and the carboxylic acid can be deprotonated at high pH. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of aqueous solutions within a stable range, which should be determined experimentally.
Q5: How can I monitor the stability of my compound in a specific solvent?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the stability. This involves analyzing the sample at different time points and observing any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Hypothetical Stability Data of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
| Solvent System | Condition | % Recovery after 24 hours | Appearance of Degradation Products |
| pH 3.0 Buffer | Room Temperature, Light Protected | >98% | Minimal |
| pH 7.4 Buffer | Room Temperature, Light Protected | ~95% | Minor peaks observed in HPLC |
| pH 10.0 Buffer | Room Temperature, Light Protected | <90% | Significant degradation peaks observed |
| Methanol | Room Temperature, Light Protected | >99% | Minimal |
| DMSO | Room Temperature, Light Protected | >99% | Minimal |
| pH 7.4 Buffer | 40°C, Light Protected | ~85% | Increased degradation |
| pH 7.4 Buffer | Room Temperature, Exposed to UV light | <70% | Multiple degradation peaks |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the stability of a compound.
References
Technical Support Center: Alternative Synthetic Routes for 3-(Pyridin-4-yl)propanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 3-(Pyridin-4-yl)propanoic acid.
Overview of Synthetic Strategies
Three primary alternative routes for the synthesis of this compound are outlined below. Each strategy involves a key bond-forming reaction followed by subsequent functional group manipulations.
dot
Figure 1: Overview of the three main synthetic routes to this compound.
Route 1: Knoevenagel Condensation Followed by Reduction
This two-step route begins with the Doebner modification of the Knoevenagel condensation to form an α,β-unsaturated acid, which is subsequently reduced to the target propanoic acid.
Experimental Protocols
Step 1: Synthesis of (E)-3-(Pyridin-4-yl)acrylic acid (Doebner Condensation) [1]
-
Reaction Setup: In a 25 mL round-bottomed flask equipped with a reflux condenser, combine malonic acid (728 mg, 7.0 mmol) and pyridine-4-carbaldehyde (300 mg, 2.8 mmol).
-
Solvent Addition: Add 2 mL of pyridine to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 3 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully add 37% hydrochloric acid dropwise until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the solid with acetone and dry to yield (E)-3-(pyridin-4-yl)acrylic acid.
-
Step 2: Reduction of (E)-3-(Pyridin-4-yl)acrylic acid
-
Catalyst and Substrate: In a hydrogenation vessel, suspend (E)-3-(pyridin-4-yl)acrylic acid (1.0 g, 6.7 mmol) and 10% Palladium on carbon (100 mg, 10 wt%) in ethanol (20 mL).
-
Acidification: Add concentrated hydrochloric acid (0.6 mL, approx. 1.1 eq) to protonate the pyridine ring and prevent catalyst poisoning.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Evaporate the combined filtrates under reduced pressure.
-
Neutralize the resulting solid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Data Presentation
| Step | Reactants | Reagents/Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Pyridine-4-carbaldehyde, Malonic acid | Pyridine | Pyridine | 3 | Reflux | ~70-85 |
| 2 | (E)-3-(Pyridin-4-yl)acrylic acid | 10% Pd/C, H₂, HCl | Ethanol | 12-16 | RT | >90 |
Troubleshooting and FAQs
dot
Figure 2: Troubleshooting workflow for the Knoevenagel condensation route.
-
Q1: My Doebner condensation is giving a low yield. What could be the issue?
-
A1: Low yields can result from impure starting materials. Ensure that the pyridine-4-carbaldehyde is free of the corresponding carboxylic acid, which can form upon air oxidation. Additionally, ensure the reaction is refluxed adequately for the specified time to drive the reaction to completion.
-
-
Q2: The hydrogenation of (E)-3-(pyridin-4-yl)acrylic acid is slow or incomplete. Why is this happening?
-
A2: The nitrogen atom in the pyridine ring can coordinate to the surface of the palladium catalyst, leading to catalyst poisoning and reduced activity.[2] This is a common issue when hydrogenating pyridines with heterogeneous catalysts. The solution is to add a strong acid, such as HCl, to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to the catalyst.
-
-
Q3: Are there alternative reduction methods if catalytic hydrogenation is problematic?
-
A3: Yes, other reducing agents can be employed. Sodium amalgam (Na/Hg) in an aqueous solution is a classic method for reducing α,β-unsaturated carbonyls without affecting the pyridine ring.[3][4] Transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a suitable catalyst is another alternative.
-
Route 2: Michael Addition and Subsequent Hydrolysis/Decarboxylation
This route involves the conjugate addition of a malonate ester to 4-vinylpyridine, followed by hydrolysis of the ester groups and decarboxylation to yield the final product.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(2-(pyridin-4-yl)ethyl)malonate (Michael Addition)
-
Base Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium metal (150 mg, 6.5 mmol) in absolute ethanol (15 mL) to prepare a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl malonate (1.0 g, 6.25 mmol) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes.
-
Michael Addition: Cool the resulting enolate solution to 0 °C and add a solution of 4-vinylpyridine (0.6 g, 5.7 mmol) in absolute ethanol (5 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
-
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the crude diethyl 2-(2-(pyridin-4-yl)ethyl)malonate from the previous step in ethanol (10 mL) and add a 6 M aqueous solution of sodium hydroxide (10 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Decarboxylation:
-
Cool the reaction mixture to room temperature and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 2-3 hours to effect decarboxylation.
-
-
Work-up:
-
Cool the solution and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Data Presentation
| Step | Reactants | Reagents/Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | 4-Vinylpyridine, Diethyl malonate | Sodium Ethoxide | Ethanol | 24 | RT | ~60-75 |
| 2 | Diethyl 2-(2-(pyridin-4-yl)ethyl)malonate | NaOH, then HCl | Ethanol/Water | 6-9 | Reflux | ~80-90 |
Troubleshooting and FAQs
dot
Figure 3: Troubleshooting workflow for the Michael addition route.
-
Q1: The Michael addition is giving a low yield, and I'm observing a lot of polymer. What is happening?
-
A1: 4-Vinylpyridine is susceptible to anionic polymerization, especially in the presence of a strong base. To minimize this, ensure the reaction temperature is kept low (0 °C) during the addition of the 4-vinylpyridine to the malonate enolate. Adding the 4-vinylpyridine solution slowly and using it as the limiting reagent can also help.
-
-
Q2: The hydrolysis of the diethyl malonate derivative is incomplete. How can I drive it to completion?
-
A2: The hydrolysis (saponification) of the sterically hindered diester can be slow.[5] Increasing the reflux time or using a stronger base like potassium hydroxide can improve the rate of hydrolysis. Monitoring the reaction by TLC is crucial to determine when the starting material has been fully consumed.
-
-
Q3: My final product is contaminated with the intermediate dicarboxylic acid. What went wrong?
-
A3: This indicates incomplete decarboxylation. This step requires both acidic conditions (pH 2-3) and sufficient heat. Ensure the solution is strongly acidic before heating to reflux, and maintain the reflux for at least 2-3 hours. The evolution of carbon dioxide gas should be visible initially.
-
Route 3: Malonic Ester Synthesis
While a viable theoretical route, the direct alkylation of diethyl malonate with 4-(halomethyl)pyridine can be challenging. 4-(Chloromethyl)pyridine is often available as a hydrochloride salt, which requires neutralization before use. Additionally, the product of the reaction, being a pyridine derivative, can be difficult to separate from the starting materials and byproducts. For these reasons, the Knoevenagel and Michael addition routes are often more practical for laboratory-scale synthesis.
References
reaction condition optimization for 3-(Pyridin-4-yl)propanoic acid derivatization
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and optimization strategies for the derivatization of 3-(Pyridin-4-yl)propanoic acid. Below are frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful reactions.
Frequently Asked Questions (FAQs)
Amidation Reactions
Q1: My amidation reaction is resulting in a low yield. What are the common causes?
Several factors can contribute to low or no product formation in amide coupling reactions. Key reasons often involve issues with carboxylic acid activation, amine reactivity, or overall reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is used in insufficient amounts or is not potent enough, activation will be incomplete.[1][2]
-
Reduced Amine Nucleophilicity: The amine can be deactivated by protonation, rendering it non-nucleophilic. This can occur as a side reaction with the carboxylic acid before coupling.[1] Additionally, steric hindrance on the amine can physically block the reaction, leading to slow or incomplete coupling.[1][3]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][4]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or choice of base can significantly impact the reaction outcome.[1]
Q2: I am observing significant side product formation in my EDC/NHS coupling reaction. How can I minimize this?
A common side reaction with carbodiimide coupling agents like EDC is the formation of an unreactive N-acylurea byproduct, which can halt the desired reaction.[4]
-
Use of Additives: The addition of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can help to suppress the formation of N-acylurea by rapidly forming a more stable active ester intermediate.[1][4][5][6]
-
Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help minimize side reactions.[1][4]
-
Order of Addition: Pre-activating the carboxylic acid with EDC and NHS/HOBt for a short period (e.g., 30 minutes) before adding the amine can improve yields by minimizing the time the highly reactive O-acylisourea intermediate is present.[2][4]
Q3: Which coupling reagents are most effective for this type of reaction?
The choice of coupling reagent is critical and depends on the specific substrates. For hindered systems, more potent reagents are often necessary.[3]
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice due to its water-soluble byproduct, which simplifies purification.[5] It is often used with additives like HOBt or NHS.[4][5][7]
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are generally more powerful than carbodiimides and can be more effective for challenging couplings, including those with sterically hindered components.[2][3][5]
-
Phosphonium Reagents: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective and are known to reduce the risk of racemization.[3]
Esterification Reactions
Q4: What are the recommended conditions for esterifying this compound?
Esterification can be achieved under various conditions, with the choice often depending on the scale of the reaction and the sensitivity of the starting materials.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[8] To drive the equilibrium towards the product, it is common to remove the water that is formed, for example, by using a Dean-Stark apparatus.[8]
-
Carbodiimide-Mediated Esterification: Similar to amidation, coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC can be used to facilitate ester formation. These reactions are typically run under mild, neutral conditions at room temperature.[9] The use of a catalyst like 4-DMAP (4-Dimethylaminopyridine) is often required for efficient reaction.[5][9]
-
POCl₃-Mediated Esterification: A mild and efficient protocol using phosphorus oxychloride (POCl₃) has been reported for the esterification of various carboxylic acids with alcohols, often proceeding in high yields at room temperature.
General Troubleshooting
Q5: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?
This compound is soluble in polar solvents like water and alcohols.[10] For reactions in less polar organic solvents, solubility can be an issue.
-
Solvent Selection: Consider using polar aprotic solvents such as DMF (Dimethylformamide) or DCM (Dichloromethane), which are common for coupling reactions.[1]
-
Salt Form: The starting material may be in its hydrochloride salt form, which can affect solubility.[11] Neutralization with a base may be necessary to improve solubility in certain organic solvents.
-
Temperature: Gently warming the mixture can help to dissolve the starting material, but care should be taken not to exceed the optimal temperature for the reaction, as this can promote side reactions.[12]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the amidation of this compound using HATU as the coupling agent.[1]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (Diisopropylethylamine, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Esterification using DCC and DMAP
This protocol provides a general method for esterification using DCC as a coupling agent and DMAP as a catalyst.[9]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.5-3.0 equivalents), and a catalytic amount of 4-DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
DCC Addition: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Purification: Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential outcomes for the derivatization of carboxylic acids. Note that optimal conditions for this compound may require specific optimization.
| Derivatization | Coupling/Activating Agent | Base/Catalyst | Solvent | Temperature | Typical Yield Range | Key Considerations |
| Amidation | EDC/HOBt | DIPEA | DCM/DMF | 0 °C to RT | 60-95% | Water-soluble byproducts simplify workup.[4] |
| Amidation | HATU | DIPEA | DMF | RT | 70-98% | Highly efficient, good for hindered substrates.[1][2] |
| Esterification | H₂SO₄ (catalytic) | None | Alcohol (reagent and solvent) | Reflux | 50-80% | Requires excess alcohol; water removal improves yield.[8] |
| Esterification | DCC | 4-DMAP | DCM | 0 °C to RT | 75-90% | Mild conditions; DCU byproduct must be filtered off.[9] |
Visualizations
Experimental Workflow: Amide Coupling
Caption: General workflow for a typical amidation reaction.
Troubleshooting Logic: Low Amidation Yield
Caption: Troubleshooting flowchart for low amidation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS 6318-43-0: ácido 3-(piridin-4-il)propanoico [cymitquimica.com]
- 11. This compound hydrochloride | C8H10ClNO2 | CID 24195285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-4-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective synthetic routes for this compound are the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction. Each route has its own set of advantages and potential side reactions that need to be carefully managed.
Troubleshooting Guide: Malonic Ester Synthesis Route
This route involves the alkylation of a malonate ester with a 4-pyridylalkyl halide, followed by hydrolysis and decarboxylation. A typical starting material is 4-(chloromethyl)pyridine.
Q2: I am getting a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?
A2: This is likely a dialkylation product, a common side reaction in malonic ester synthesis.[1][2] It occurs when the mono-alkylated malonic ester is deprotonated again and reacts with another molecule of the alkyl halide.
Troubleshooting Strategies for Dialkylation:
| Strategy | Details | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to 4-(chloromethyl)pyridine. | This ensures the alkyl halide is consumed before it can react with the mono-alkylated product. |
| Slow Addition of Alkyl Halide | Add the 4-(chloromethyl)pyridine solution dropwise to the sodium ethoxide/diethyl malonate mixture at a controlled temperature. | This maintains a low concentration of the alkyl halide, favoring the reaction with the more abundant diethyl malonate enolate. |
| Choice of Base | Use sodium ethoxide in ethanol. Ensure the base is fully dissolved and the formation of the malonate enolate is complete before adding the alkyl halide. | Using a base that matches the ester (ethoxide for ethyl esters) prevents transesterification.[1] |
Q3: My overall yield is low, and I've identified 4-vinylpyridine as a byproduct. What is causing this?
A3: The formation of 4-vinylpyridine is due to a competing E2 elimination reaction of 4-(chloromethyl)pyridine, promoted by the basic conditions of the reaction.
Troubleshooting Strategies for Elimination:
| Strategy | Details | Rationale |
| Temperature Control | Maintain a low to moderate reaction temperature during the alkylation step. | Lower temperatures favor the SN2 substitution reaction over the E2 elimination pathway. |
| Base Selection | While sodium ethoxide is standard, using a bulkier, less nucleophilic base could potentially reduce elimination, but this may also slow down the desired alkylation. | A less hindered base like ethoxide is generally preferred for this primary halide to ensure a good rate of SN2 reaction. |
Q4: During the hydrolysis of the diethyl ester, I am not getting a clean conversion to the dicarboxylic acid before decarboxylation. What are the optimal conditions?
A4: Incomplete hydrolysis can lead to a mixture of the ester, the half-ester, and the final product, complicating purification. Both acidic and basic hydrolysis can be employed.
Troubleshooting Strategies for Hydrolysis and Decarboxylation:
| Strategy | Details | Rationale |
| Saponification (Basic Hydrolysis) | Heat the dialkylated ester with an excess of aqueous sodium or potassium hydroxide, followed by acidification. | This is an irreversible process that drives the reaction to completion. The resulting dicarboxylate salt can then be acidified and heated to induce decarboxylation.[3] |
| Acidic Hydrolysis and Decarboxylation | Reflux the ester with a strong acid like sulfuric or hydrochloric acid. | This one-pot procedure first hydrolyzes the esters and then the heat promotes decarboxylation of the resulting malonic acid derivative.[4][5] |
Experimental Protocol: Malonic Ester Synthesis of this compound
Step 1: Alkylation of Diethyl Malonate with 4-(Chloromethyl)pyridine
-
In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under nitrogen.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq), neutralized with a suitable base (e.g., sodium bicarbonate) and extracted into an appropriate solvent, to the diethyl malonate enolate solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter off the sodium chloride, and evaporate the ethanol under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(pyridin-4-ylmethyl)malonate, add an excess of 10-20% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Heat the acidified solution to reflux for an additional 2-6 hours to effect decarboxylation, monitoring for the cessation of CO2 evolution.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid (around pH 4) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
Troubleshooting Guide: Knoevenagel Condensation Route
This route involves the condensation of pyridine-4-carbaldehyde with an active methylene compound, typically malonic acid, to form 3-(pyridin-4-yl)acrylic acid, which is then reduced.[1][6]
Q5: The Knoevenagel condensation between pyridine-4-carbaldehyde and malonic acid is giving low yields of the acrylic acid derivative. How can I optimize this reaction?
A5: The Doebner modification of the Knoevenagel condensation is often effective for this transformation.[1]
Troubleshooting Strategies for Knoevenagel Condensation:
| Strategy | Details | Rationale |
| Catalyst/Solvent System | Use pyridine as the solvent and a catalytic amount of piperidine. | Pyridine acts as a base to facilitate the reaction, and piperidine is a more effective catalyst for the initial condensation.[6] |
| Temperature Control | Heat the reaction mixture to reflux. | The condensation and subsequent decarboxylation are typically favored at elevated temperatures. |
| Removal of Water | While not always necessary in the Doebner modification, ensuring anhydrous conditions can sometimes improve yields by shifting the equilibrium towards the dehydrated product. | The reaction is a condensation that eliminates water. |
Q6: I have successfully synthesized 3-(pyridin-4-yl)acrylic acid, but I am having difficulty with the reduction of the carbon-carbon double bond without affecting the pyridine ring or the carboxylic acid.
A6: Selective reduction of the α,β-unsaturated double bond in the presence of a pyridine ring and a carboxylic acid can be challenging. Catalytic hydrogenation is a common method, but other techniques can also be employed.
Troubleshooting Strategies for Reduction:
| Strategy | Details | Rationale |
| Catalytic Hydrogenation | Use a palladium on carbon (Pd/C) or platinum oxide (PtO2) catalyst under a hydrogen atmosphere. The reaction can be run in solvents like ethanol or acetic acid. | These are standard conditions for the reduction of carbon-carbon double bonds. The pyridine ring is generally stable to these conditions unless more forcing conditions are used. |
| Diimide Reduction | Generate diimide in situ from hydrazine and an oxidizing agent (like H2O2 or air) or from the decomposition of azodicarboxylates. | Diimide is a chemoselective reducing agent that typically reduces non-polar double bonds without affecting other functional groups like carboxylic acids or aromatic rings.[7][8] |
| Sodium Borohydride | Sodium borohydride is generally not effective for reducing isolated carbon-carbon double bonds or carboxylic acids.[9][10] However, in some cases of conjugate systems, partial reduction might be observed, but it is not the recommended method. | The hydride from NaBH4 is not sufficiently reactive to reduce the double bond of an α,β-unsaturated carboxylic acid. |
Experimental Protocol: Knoevenagel Condensation and Reduction
Step 1: Knoevenagel Condensation (Doebner Modification)
-
In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the crude 3-(pyridin-4-yl)acrylic acid, wash with cold water, and recrystallize from a suitable solvent.
Step 2: Reduction of 3-(Pyridin-4-yl)acrylic acid
-
Dissolve 3-(pyridin-4-yl)acrylic acid in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from an appropriate solvent system.
Visualizing the Synthetic Pathways
To aid in understanding the experimental workflows, the following diagrams illustrate the key steps in both the Malonic Ester Synthesis and the Knoevenagel Condensation routes.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyridin-4-yl)propanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 3-(Pyridin-4-yl)propanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step synthesis. The first step involves a Knoevenagel condensation of 4-pyridinecarboxaldehyde with malonic acid to produce (E)-3-(pyridin-4-yl)acrylic acid. The second step is the catalytic hydrogenation of the acrylic acid intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the Knoevenagel condensation step at a larger scale?
A2: When scaling up the Knoevenagel condensation, temperature control is crucial to minimize side reactions. The choice of base and its concentration can also significantly impact the reaction rate and selectivity. Efficient stirring is necessary to ensure homogeneity, especially in larger reactors.
Q3: What are the common catalysts used for the hydrogenation of (E)-3-(pyridin-4-yl)acrylic acid?
A3: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other catalysts, such as rhodium on carbon (Rh/C) or platinum-based catalysts, can also be employed. The choice of catalyst can influence the reaction conditions and selectivity.
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
A4: Yes. The use of hydrogen gas in the second step requires appropriate safety measures, including the use of a properly rated hydrogenation reactor (autoclave), good ventilation, and monitoring for potential leaks. The Knoevenagel condensation can be exothermic, so controlled addition of reagents and efficient cooling are important to prevent thermal runaway.
Troubleshooting Guides
Knoevenagel Condensation of 4-Pyridinecarboxaldehyde and Malonic Acid
| Problem | Possible Causes | Solutions |
| Low or no conversion of starting materials | 1. Inactive catalyst (piperidine).2. Insufficient reaction temperature.3. Poor quality of reagents. | 1. Use fresh, high-purity piperidine.2. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC.3. Ensure the purity of 4-pyridinecarboxaldehyde and malonic acid. |
| Formation of a significant amount of side products | 1. Michael Addition: The product, (E)-3-(pyridin-4-yl)acrylic acid, can react with another molecule of malonic acid enolate.2. Self-condensation of 4-pyridinecarboxaldehyde: Can occur in the presence of a strong base. | 1. Use a stoichiometric amount of malonic acid or a slight excess. Control the addition rate of the base.2. Use a weaker base or control the temperature to minimize this side reaction. |
| Product precipitation is slow or incomplete | 1. The pH of the solution is not optimal for precipitation.2. The concentration of the product in the solution is too low. | 1. Carefully adjust the pH with an acid (e.g., HCl) to the isoelectric point of the product to induce precipitation.2. Concentrate the reaction mixture before pH adjustment. |
| The isolated product is colored or impure | 1. Presence of polymeric byproducts.2. Trapped impurities during crystallization. | 1. Optimize reaction temperature and time to minimize polymerization.2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
Catalytic Hydrogenation of (E)-3-(Pyridin-4-yl)acrylic Acid
| Problem | Possible Causes | Solutions |
| Incomplete or slow hydrogenation | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Low reaction temperature. | 1. Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Increase the hydrogen pressure within the safe limits of the reactor.3. Gradually increase the reaction temperature. |
| Reduction of the pyridine ring | 1. Harsh reaction conditions (high temperature and pressure).2. Use of a non-selective catalyst (e.g., Rhodium under certain conditions). | 1. Use milder conditions (lower temperature and pressure). Monitor the reaction closely to stop it upon completion of the double bond reduction.2. Use a more selective catalyst like Pd/C. |
| Difficulties in filtering the catalyst | 1. The catalyst particles are too fine.2. The product has precipitated on the catalyst surface. | 1. Use a filter aid like Celite®. Consider using a catalyst with a larger particle size if available.2. Ensure the product is fully dissolved in the solvent before filtration. This may require warming the mixture. |
| Low yield of isolated product | 1. Product loss during workup and purification.2. Incomplete precipitation or crystallization. | 1. Optimize the extraction and purification steps. Minimize transfer losses.2. Optimize the crystallization solvent and conditions (temperature, cooling rate) to maximize recovery. |
Experimental Protocols
Step 1: Knoevenagel Condensation to (E)-3-(Pyridin-4-yl)acrylic acid
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 4-pyridinecarboxaldehyde and malonic acid in a 1:1 to 1:1.2 molar ratio.
-
Solvent and Catalyst: Add pyridine as the solvent, followed by a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux (around 115-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add a mineral acid (e.g., HCl) to adjust the pH to the isoelectric point of the product, which will cause it to precipitate.
-
Purification: Filter the solid, wash with cold water, and then a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. The crude product can be further purified by recrystallization.
Step 2: Catalytic Hydrogenation to this compound
-
Reaction Setup: In a high-pressure hydrogenation reactor (autoclave), dissolve (E)-3-(pyridin-4-yl)acrylic acid in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-500 psi). Heat the reaction to the target temperature (usually 25-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Step 1: Knoevenagel Condensation | Step 2: Catalytic Hydrogenation |
| Starting Materials | 4-Pyridinecarboxaldehyde, Malonic Acid | (E)-3-(Pyridin-4-yl)acrylic acid |
| Solvent | Pyridine | Ethanol, Methanol, Acetic Acid |
| Catalyst | Piperidine | 5-10% Pd/C |
| Catalyst Loading | Catalytic amount | 1-5 mol% |
| Temperature | 115-120 °C (Reflux) | 25-80 °C |
| Pressure | Atmospheric | 50-500 psi (Hydrogen) |
| Reaction Time | 2-4 hours | 2-8 hours |
| Typical Yield | 70-90% | >95% |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Validation & Comparative
A Comparative Stability Analysis of 3-(Pyridin-4-yl)propanoic Acid and Alternative Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). An ideal linker must exhibit sufficient stability in systemic circulation to prevent premature payload release, while enabling efficient cleavage at the target site. This guide provides an objective comparison of the stability of 3-(Pyridin-4-yl)propanoic acid with other commonly used linkers, supported by established experimental methodologies.
Introduction to this compound as a Linker
This compound is a bifunctional linker characterized by a pyridine ring and a propanoic acid moiety. The carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, forming a stable amide bond. The pyridine ring can influence the linker's polarity and solubility and may offer a site for further modification. In the context of linker technologies, it is generally considered a non-cleavable linker under typical physiological conditions, relying on the degradation of the attached biomolecule (e.g., an antibody) for payload release.[][2]
Comparative Stability of Linker Chemistries
The stability of a linker is paramount to the therapeutic success of a bioconjugate. Linkers are broadly classified as either cleavable or non-cleavable, each with distinct advantages and stability profiles. Non-cleavable linkers, such as those forming amide or thioether bonds, generally exhibit higher stability in plasma compared to their cleavable counterparts.[2][3] Cleavable linkers, on the other hand, are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as changes in pH or the presence of specific enzymes.[4]
While direct, quantitative stability data for this compound is not extensively available in peer-reviewed literature, its stability can be inferred from the highly stable amide bond it forms upon conjugation. The propanoic acid structure is also generally stable under physiological conditions. The following table provides a comparative overview of the stability of the amide linkage formed by this compound against other common linker types.
| Linker Type (Bond Formed) | Cleavage Mechanism | In Vitro Plasma Stability (Half-life) | Key Stability Characteristics |
| This compound (Amide) | Non-cleavable; relies on lysosomal degradation of the carrier molecule. | Very High (generally stable) | The amide bond is one of the most stable chemical linkages used in bioconjugation, resistant to hydrolysis under physiological conditions.[5] |
| Thioether (e.g., from SMCC linker) | Non-cleavable; relies on lysosomal degradation of the carrier molecule. | High | The thioether bond is highly stable in circulation, contributing to a favorable safety profile.[2][3] |
| Peptide (e.g., Val-Cit) | Enzymatic (cleaved by lysosomal proteases like Cathepsin B). | High in human plasma (>28 days), but can be less stable in mouse plasma.[6][7] | Stability is species-dependent. Designed for specific release within the tumor cell.[6] |
| Hydrazone | pH-sensitive (hydrolyzes in the acidic environment of endosomes/lysosomes). | Moderate (can be unstable at physiological pH). | Stability is highly dependent on the specific chemical structure of the hydrazone bond.[8] |
| Disulfide | Reduction-sensitive (cleaved in the reducing environment of the cytoplasm). | Variable (susceptible to exchange with serum proteins). | Stability can be modulated by introducing steric hindrance around the disulfide bond.[8] |
Experimental Protocols for Stability Assessment
To rigorously evaluate and compare the stability of different linkers, a series of well-defined experiments are essential. The following are detailed methodologies for key stability studies.
Protocol 1: In Vitro Plasma Stability Assay
This assay is a standard method to predict the in vivo stability of a bioconjugate by assessing its integrity in plasma.[7][8]
Objective: To determine the rate of payload deconjugation from a bioconjugate when incubated in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.
Methodology:
-
Preparation: The bioconjugate of interest is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. A control sample in a neutral buffer (e.g., PBS) is included to assess inherent chemical stability.
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Quenching: The reaction in the collected aliquots is immediately stopped, often by freezing the samples at -80°C.
-
Sample Analysis: The amount of intact bioconjugate and/or released payload is quantified at each time point.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to monitor the average drug-to-antibody ratio (DAR) over time for ADCs. A decrease in DAR signifies payload deconjugation. LC-MS can also be used to directly quantify the concentration of the free payload in the plasma after protein precipitation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA-based method can be used to quantify the amount of intact bioconjugate.
-
Caption: Workflow for assessing bioconjugate stability in plasma.
Protocol 2: pH Stability Assay
This assay evaluates the stability of a linker under different pH conditions, mimicking the physiological pH of blood and the acidic environment of endosomes and lysosomes.[9][10]
Objective: To determine the rate of linker hydrolysis at different pH values.
Methodology:
-
Buffer Preparation: A series of buffers are prepared at different pH values (e.g., pH 7.4 to simulate blood and pH 4.5-5.5 to simulate the endosomal/lysosomal environment).
-
Incubation: The bioconjugate is diluted into each buffer and incubated at 37°C.
-
Time-Point Sampling: Aliquots are collected at various time points.
-
Analysis: The amount of intact bioconjugate is quantified at each time point, typically by HPLC or LC-MS.
-
Data Analysis: The half-life of the linker at each pH is calculated by plotting the percentage of intact bioconjugate over time.
Caption: Workflow for determining pH-mediated linker hydrolysis.
Protocol 3: Enzymatic Cleavage Assay
This assay is crucial for characterizing cleavable linkers that are designed to be substrates for specific enzymes, such as cathepsins in lysosomes.[2][4]
Objective: To determine the rate of enzymatic cleavage of a linker by a specific enzyme.
Methodology:
-
Reagent Preparation:
-
A stock solution of the bioconjugate (substrate) is prepared in a suitable assay buffer.
-
A stock solution of the purified enzyme (e.g., Cathepsin B) is prepared in the same buffer. The enzyme may require activation according to the manufacturer's protocol.
-
-
Enzymatic Reaction:
-
The substrate is pre-incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
The reaction is initiated by adding the enzyme to the substrate solution.
-
-
Time-Course Analysis:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., a strong acid or a specific enzyme inhibitor).
-
-
Sample Analysis: The quenched samples are analyzed by HPLC or LC-MS to separate and quantify the released payload and the remaining intact bioconjugate.
-
Data Analysis: The percentage of payload released at each time point is calculated to determine the initial rate of cleavage. For a more detailed characterization, Michaelis-Menten kinetics (determining Vmax and Km) can be performed by varying the substrate concentration.[2]
Caption: Workflow for assessing enzymatic linker cleavage.
Conclusion
The choice of a linker is a critical, context-dependent decision in the design of bioconjugates. This compound, by forming a highly stable amide bond, represents a robust non-cleavable linker strategy. This inherent stability is advantageous when the therapeutic goal is to deliver the payload to the lysosome for degradation of the carrier protein, thereby minimizing off-target toxicity.
In contrast, cleavable linkers offer the potential for more rapid and specific payload release within the target cell or its microenvironment. However, this often comes with a trade-off of potentially lower plasma stability. The selection between this compound and other linker technologies should be guided by the specific biological target, the desired mechanism of action, and a thorough evaluation of stability using the detailed experimental protocols outlined in this guide. Rigorous and objective stability data are paramount for the development of safe and effective targeted therapies.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Pyridine-Containing Propanoic Acid Isomers: A Guide for Researchers
A comprehensive review of the synthesis, physicochemical properties, and biological activities of 2-, 3-, and 4-pyridylpropanoic acid isomers.
This guide offers a detailed comparative analysis of the three structural isomers of pyridine-containing propanoic acid: 2-(pyridin-2-yl)propanoic acid, 2-(pyridin-3-yl)propanoic acid, and 2-(pyridin-4-yl)propanoic acid. These compounds are of significant interest to researchers in drug discovery and development due to their presence in various biologically active molecules. This document provides a side-by-side comparison of their synthesis, key physicochemical characteristics, and reported biological activities, supported by experimental data from published literature.
Physicochemical Properties
The position of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties of these isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. A summary of their key properties is presented below.
| Property | 2-(Pyridin-2-yl)propanoic acid | 3-(Pyridin-3-yl)propanoic acid | 2-(Pyridin-4-yl)propanoic acid |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1] | 151.16 g/mol | 151.16 g/mol [2] |
| CAS Number | 19075788 | 3724-19-4 | 15406935[2] |
| IUPAC Name | 2-(pyridin-2-yl)propanoic acid[1] | 3-pyridin-3-ylpropanoic acid | 2-(pyridin-4-yl)propanoic acid[2] |
Synthesis and Experimental Protocols
The synthesis of pyridine-containing propanoic acid isomers can be achieved through various synthetic routes. A general experimental workflow is outlined below.
References
Validating the In Vitro Efficacy of 3-(Pyridin-4-yl)propanoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential in vitro efficacy of 3-(Pyridin-4-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar pyridine and propanoic acid derivatives to provide a validated assessment of its likely biological activities.
Comparative Analysis of Antiproliferative Activity
It is important to note that the presence and position of different functional groups on the pyridine ring, as well as modifications to the propanoic acid chain, can significantly influence the antiproliferative activity.[1][2] For instance, the addition of bulky groups or halogen atoms to pyridine derivatives has been shown to sometimes decrease their cytotoxic effects.[1]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [5] |
| HepG2 (Liver) | 1.13 | [5] | ||
| Compound 2 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 1.31 | [5] |
| HepG2 (Liver) | 0.99 | [5] | ||
| Compound 3 | 1′H-spiro-pyridine | Caco-2 (Colorectal) | 7.83 ± 0.50 | [5] |
| Compound 4 | 3-aminoimidazo[1,2-α]pyridine | HT-29 (Colorectal) | 4.15 ± 2.93 | [5] |
| Compound 5 | 3-aminoimidazo[1,2-α]pyridine | B16F10 (Melanoma) | 21.75 ± 0.81 | [5] |
| Compound 6 | Dihydropyridine carboxylic acid | HCT-15 (Colon) | 7.94 ± 1.6 | [6] |
| Compound 7 | Dihydropyridine carboxylic acid | HCT-15 (Colon) | 9.24 ± 0.9 | [6] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to assess the antiproliferative activity of chemical compounds.[7][8][9][10][11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-15) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 1 × 10^4 cells/well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48 or 72 hours at 37°C.[10]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Potential Signaling Pathway Involvement
Given that many pyridine derivatives exhibit antiproliferative effects, a likely mechanism of action involves the modulation of key intracellular signaling pathways that regulate cell growth, proliferation, and survival. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[12][13][14][15][16]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[12][13] Its aberrant activation is a common feature in many human cancers, contributing to tumor growth and resistance to therapy.[12][14]
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of a novel compound like this compound is a multi-step process that begins with initial screening and progresses to more detailed mechanistic studies.
Caption: In Vitro Efficacy Validation Workflow.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. atcc.org [atcc.org]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3-(Pyridin-4-yl)propanoic Acid Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(Pyridin-4-yl)propanoic acid analogs and their derivatives, focusing on their anticancer activities. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective anticancer agents.
The pyridine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including promising anticancer properties.[1][2] The incorporation of a propanoic acid moiety offers opportunities for diverse chemical modifications to modulate the pharmacological profile of these compounds. This guide focuses on the structure-activity relationship (SAR) of this compound analogs and related heterocyclic systems, specifically exploring how structural modifications influence their cytotoxic effects on cancer cell lines.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a series of 1,2,4-triazole pyridine derivatives has been evaluated against the murine melanoma (B16F10) cancer cell line.[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined using the MTT assay.[3] The results, summarized in the table below, provide a quantitative basis for comparing the anticancer potential of these analogs.
| Compound ID | Structure | IC50 (µM) against B16F10 Cell Line[3] |
| TP1 | 3-(5-(pyridin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid | 55.18 |
| TP2 | 3-(5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)propanoic acid | 51.24 |
| TP3 | 3-(5-(pyridin-4-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)propanoic acid | 48.15 |
| TP4 | 3-(5-(pyridin-4-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)propanoic acid | 61.11 |
| TP5 | 3-(5-(pyridin-4-yl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)propanoic acid | 58.23 |
| TP6 | 3-(5-(pyridin-4-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)propanoic acid | 41.12 |
| TP7 | 3-(5-(pyridin-4-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)propanoic acid | 59.87 |
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that influence the anticancer activity of these 1,2,4-triazole pyridine derivatives. The following diagram illustrates the logical relationships derived from the comparative data.
From the SAR analysis, it can be concluded that the nature of the substituent on the phenyl ring at the 4-position of the triazole core significantly impacts the cytotoxic activity. The presence of a highly electronegative fluorine atom (TP6) resulted in the most potent compound in this series.[3] In contrast, bulkier halogen atoms like chlorine (TP4) and bromine (TP5), as well as the strongly electron-withdrawing nitro group (TP7), led to a decrease in activity.[3] Electron-donating groups, such as methoxy (TP3) and methyl (TP2), conferred moderate activity.[3]
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a widely used colorimetric assay to assess cell viability.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the in vitro anticancer activity of the synthesized compounds by measuring the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., B16F10 murine melanoma)[3]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT reagent (5 mg/mL in phosphate-buffered saline)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions.[3] These are further diluted with the cell culture medium to achieve various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for 48 hours.[3]
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: Following incubation with MTT, the medium is removed, and DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[3]
The following diagram outlines the workflow of the MTT assay.
Signaling Pathway Context
While the precise mechanism of action for these specific 1,2,4-triazole pyridine derivatives is not fully elucidated in the provided references, many anticancer agents targeting melanoma exert their effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the MAPK/ERK pathway, which is often hyperactivated in melanoma. The following diagram provides a simplified overview of this pathway, which could be a potential target for such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsat.org [ijsat.org]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-(Pyridin-4-yl)propanoic Acid Analogs as Bloom Helicase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of compounds structurally related to 3-(Pyridin-4-yl)propanoic acid. The focus is on their efficacy as inhibitors of Bloom Helicase (BLM), a key enzyme in DNA repair and genomic stability. This analysis is supported by quantitative experimental data and detailed methodologies to aid in the evaluation and potential development of these compounds as therapeutic agents.
The pyridine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] Derivatives of pyridine have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] Specifically, the this compound framework presents a versatile backbone for chemical modification to explore structure-activity relationships (SAR) and identify potent and selective therapeutic candidates.
This guide delves into a specific series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, close structural analogs of this compound amides, which have been investigated for their ability to inhibit Bloom Helicase. Mutations in the gene encoding for BLM can lead to Bloom syndrome, a rare genetic disorder characterized by a high predisposition to cancer.[3][4] Therefore, inhibitors of BLM are of significant interest as potential anticancer agents.[3][4]
Comparative Biological Activity
The inhibitory activity of a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives against Bloom Helicase was determined using a quantitative high-throughput screen. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Structure | IC50 (µM)[3] |
| 1 | 1-(3-cyano-4-(1H-pyrazol-4-yl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea | 3.5 |
| 4a | 1-(3-cyano-4-(1H-pyrazol-4-yl)phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | Inactive |
| 4b | 1-(3-cyano-4-(1H-pyrazol-4-yl)phenyl)-3-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)urea | Inactive |
| 4c | 1-(3-cyano-4-(1H-pyrazol-4-yl)phenyl)-3-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)urea | 3.5 |
| 4d | 1-(3-cyano-4-(1H-pyrazol-4-yl)phenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea | Inactive |
Structure-Activity Relationship (SAR) Insights: The data reveals critical structural requirements for the inhibitory activity of this series of compounds against Bloom Helicase. The pyridin-4-yl moiety (as in compound 1 ) and the pyridin-3-yl moiety (as in compound 4c ) were found to be crucial for activity, with both compounds exhibiting an IC50 of 3.5 µM.[3] In contrast, replacing the pyridine ring with a phenyl group (4a ) or a cyclohexyl group (4d ), or changing the nitrogen position to the 2-position of the pyridine ring (4b ), resulted in a complete loss of inhibitory activity.[3] This suggests that the nitrogen atom's position and the overall electronic properties of the pyridine ring play a significant role in the compound's interaction with the enzyme's active site.
Experimental Protocols
The following section details the methodologies used to evaluate the biological activity of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives.
Synthesis of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives
The general synthetic route for the preparation of the ureas derived from 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is depicted below.
Caption: General reaction scheme for the synthesis of urea derivatives.
The target urea compounds were synthesized by reacting the appropriate 5-(substituted)-1,3,4-thiadiazol-2-amine derivative with 3,4-dichlorophenylisocyanate.[3] For compounds where the required phenylisocyanate was not commercially available, it was synthesized in situ from the corresponding aniline using triphosgene.[3]
Bloom Helicase Inhibition Assay
The inhibitory activity of the compounds against Bloom Helicase was determined using a gel-based DNA unwinding assay.
Caption: Experimental workflow for the Bloom Helicase inhibition assay.
The assay measures the ability of the test compounds to inhibit the unwinding of a forked duplex DNA substrate by the BLM helicase. The reaction products are resolved by native polyacrylamide gel electrophoresis, and the amount of unwound single-stranded DNA is quantified to determine the extent of inhibition.[3] IC50 values are then calculated from the dose-response curves.
Signaling Pathway Context
Bloom Helicase plays a critical role in the intricate network of DNA damage response and repair pathways, particularly in the maintenance of genomic stability. Its inhibition can have significant downstream effects on cell cycle progression and survival, especially in cancer cells that often exhibit deficiencies in other DNA repair pathways.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-(Pyridin-4-yl)propanoic Acid as a Kynurenine-3-Monooxygenase Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of 3-(Pyridin-4-yl)propanoic acid with other known inhibitors of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. The objective is to validate the potential of this compound as a pharmacophore for the development of novel therapeutics targeting neurodegenerative diseases and other conditions associated with dysregulation of the kynurenine pathway.[1][2][3]
Introduction to Kynurenine-3-Monooxygenase (KMO) and its Role in Disease
Kynurenine-3-monooxygenase (KMO) is a key enzyme in the kynurenine pathway, the primary route of tryptophan catabolism.[1][2] It catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[2][4] Inhibition of KMO is a promising therapeutic strategy as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA), while simultaneously reducing the levels of neurotoxic downstream products.[2][5][6] Dysregulation of the kynurenine pathway and elevated KMO activity have been implicated in several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][5][7]
Comparative Analysis of KMO Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized KMO inhibitors. This data is essential for evaluating the relative efficacy and potential of each compound as a therapeutic agent.
| Compound | Target | IC50 (nM) | Assay Type | Species |
| This compound | KMO | Data Not Publicly Available | - | - |
| Ro 61-8048 | KMO | 37 | Biochemical | Human |
| GSK180 | KMO | ~6 | Biochemical | Human |
| UPF 648 | KMO | - | - | Rat |
| CHDI-340246 | KMO | - | - | Rodent |
Experimental Protocols for KMO Inhibition Assays
To validate and compare the inhibitory activity of this compound, standardized experimental protocols are necessary.
-
Objective: To produce a sufficient quantity of active KMO for in vitro assays.
-
Protocol:
-
Clone the full-length human KMO cDNA into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.
-
Purify the His-tagged KMO protein using nickel-affinity chromatography.
-
Verify the purity and identity of the protein using SDS-PAGE and Western blotting.
-
-
Objective: To measure the enzymatic activity of KMO and determine the inhibitory potency of test compounds.
-
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., HEPES, pH 7.4), NADPH, and the purified KMO enzyme.
-
Add the test compound (this compound or a reference inhibitor) at various concentrations.
-
Initiate the reaction by adding the substrate, L-kynurenine.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Objective: To assess the inhibitory activity of the compound in a cellular context.
-
Protocol:
-
Culture cells that endogenously express KMO (e.g., primary human peripheral blood mononuclear cells (PBMCs)) or a cell line engineered to overexpress KMO.[12]
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Lyse the cells and measure the levels of the KMO product, 3-hydroxykynurenine (3-HK), and the substrate, kynurenine, using LC-MS/MS.
-
Calculate the ratio of 3-HK to kynurenine to determine the extent of KMO inhibition.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the kynurenine pathway and a typical workflow for validating a novel KMO inhibitor.
Caption: The Kynurenine Pathway and the role of KMO inhibition.
Caption: Experimental workflow for validating a novel KMO inhibitor.
Conclusion
The validation of this compound as a KMO inhibitor requires rigorous experimental evaluation. By following the outlined protocols and comparing its performance against established inhibitors like Ro 61-8048 and GSK180, its potential as a novel pharmacophore for the treatment of neurodegenerative and other diseases can be determined. The provided visualizations of the kynurenine pathway and the experimental workflow offer a clear framework for this scientific investigation. Further studies should also focus on its selectivity, pharmacokinetic properties, and in vivo efficacy.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kynurenine 3-monooxygenase (KMO): implications for therapy in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro 61-8048, kynurenine 3-monooxygenase (KMO) inhibitor (CAS 199666-03-0) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. KMO Inhibitor I, Ro 61-8048 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Inhibition of Indoleamine 2,3-Dioxygenase-2 and Kynurenine 3-Monooxygenase, Enzymes of the Kynurenine Pathway, Significantly Diminishes Neuropathic Pain in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacement of 3-(Pyridin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a bioisosteric replacement strategy involving 3-(pyridin-4-yl)propanoic acid. The focus is on the synthesis and biological evaluation of a triazole-based bioisostere, offering insights into how structural modifications can influence activity. While direct quantitative biological data for the parent compound, this compound, is not extensively available in the reviewed literature for a side-by-side comparison, this guide presents the available data for a key bioisosteric analog.
Introduction to Bioisosteric Replacement
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or moiety with another that possesses similar physicochemical properties. This approach aims to enhance the pharmacological profile of a lead compound by improving its potency, selectivity, metabolic stability, or reducing its toxicity. In the context of this compound, both the carboxylic acid group and the pyridine ring are potential targets for bioisosteric modification to modulate its biological activity.
Carboxylic Acid Bioisosteres
The carboxylic acid moiety is a common pharmacophore but can be associated with poor oral bioavailability and metabolic instability. Common bioisosteric replacements for carboxylic acids include tetrazoles, sulfonamides, and various heterocyclic rings that can mimic the acidic proton and hydrogen bonding capabilities of the carboxyl group.
Pyridine Ring Bioisosteres
The pyridine ring, a basic heterocycle, is frequently found in bioactive molecules. Its bioisosteric replacement can alter the compound's basicity, polarity, and metabolic profile. Examples of pyridine bioisosteres include other nitrogen-containing heterocycles, benzonitrile, and bicyclic systems.
Case Study: A Triazole-Based Bioisostere of this compound
A study by Osman et al. (2023) describes the synthesis and biological evaluation of a series of 1,2,4-triazole derivatives of propionic acid. Among the synthesized compounds is 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid , which serves as a direct bioisostere of this compound. In this analog, the core scaffold has been modified to incorporate a 1,2,4-triazole ring, a well-known bioisostere for various functional groups, while retaining the this compound backbone.
Synthesis and Structure
The synthesis of this bioisostere involves a multi-step process, which is outlined in the experimental protocols section. The chemical structures of the parent compound and its triazole-based bioisostere are depicted below.
Caption: Chemical structures of this compound (Parent Compound) and its bioisostere, 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid.
Comparative Biological Activity
The following tables summarize the available biological activity data for the triazole-based bioisostere. As previously mentioned, corresponding quantitative data for the parent compound, this compound, was not found in the searched literature, precluding a direct quantitative comparison.
Anti-inflammatory Activity
| Compound | Assay | Result (% Inhibition) |
| 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid | Carrageenan-induced rat paw edema | 55.2% |
| Ibuprofen (Reference) | Carrageenan-induced rat paw edema | 75.8% |
| Data from Osman et al., 2023. |
Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid | >100 | >100 | >100 | >100 |
| Ampicillin (Reference) | 6.25 | 6.25 | 12.5 | 25 |
| Data from Osman et al., 2023. |
Anthelmintic Activity (Time to paralysis/death of Pheretima posthuma in minutes)
| Compound (Concentration) | Paralysis (min) | Death (min) |
| 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid (10 mg/mL) | 45 | 75 |
| Albendazole (Reference) (10 mg/mL) | 30 | 60 |
| Data from Osman et al., 2023. |
Experimental Protocols
Synthesis of 3-(5-(pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid
A mixture of 4-methyl-N'-(pyridin-4-carbonyl)benzohydrazide (1 mmol) and succinic anhydride (1.1 mmol) in glacial acetic acid (10 mL) was heated under reflux for 8 hours. The reaction mixture was then cooled and poured onto crushed ice. The resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to yield the final product.
In Vitro Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. Wistar albino rats were divided into groups. One hour after oral administration of the test compound or reference drug (ibuprofen), 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated.
In Vitro Antibacterial Activity (Broth Dilution Method)
The minimum inhibitory concentration (MIC) was determined by the broth dilution method. A series of dilutions of the test compound and reference drug (ampicillin) were prepared in Mueller-Hinton broth. The bacterial suspension was added to each tube, and the tubes were incubated at 37°C for 24 hours. The MIC was recorded as the lowest concentration of the compound that inhibited visible bacterial growth.
In Vitro Anthelmintic Activity
The anthelmintic activity was evaluated using adult Indian earthworms (Pheretima posthuma). The worms were placed in Petri dishes containing the test compound or reference drug (albendazole) dissolved in distilled water. The time taken for paralysis and death of the worms was recorded.
Signaling Pathway and Workflow Diagrams
Caption: Logical workflow of the bioisosteric replacement strategy.
Caption: Experimental workflow for synthesis and biological screening.
Conclusion
The bioisosteric replacement of the core structure of this compound with a 1,2,4-triazole ring has been successfully demonstrated, leading to a novel compound with moderate anti-inflammatory and anthelmintic activities. The lack of significant antibacterial activity suggests that this particular modification may not be favorable for developing antibacterial agents. Further structure-activity relationship (SAR) studies, including the synthesis and evaluation of a wider range of bioisosteres for both the carboxylic acid and pyridine moieties, are warranted. A direct comparison with the parent compound's biological activity would be crucial for a comprehensive understanding of the effects of these structural modifications and for guiding future drug design efforts.
In-depth Comparative Analysis of 3-(Pyridin-4-yl)propanoic Acid Against Known Inhibitors Not Possible Due to Lack of Publicly Available Biological Target Data
A comprehensive head-to-head comparison of 3-(Pyridin-4-yl)propanoic acid with known inhibitors cannot be provided at this time due to the absence of publicly available scientific literature identifying a specific biological target for this compound. While the substance is commercially available as a chemical reagent, its inhibitory activities and mechanisms of action within biological systems are not well-documented.
To conduct a meaningful comparative analysis, the initial step is to identify the specific enzyme, receptor, or signaling pathway that this compound interacts with and inhibits. Without this crucial information, it is impossible to select a relevant group of "known inhibitors" for a direct comparison of potency, selectivity, and other pharmacodynamic parameters.
General Context: The Aryl Propionic Acid Class
This compound belongs to the broader chemical class of aryl propionic acid derivatives. This class is notable for containing a number of well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as Ibuprofen and Ketoprofen.[1][2] The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation and pain.[1][2]
However, it is critical to note that inclusion in a chemical class does not guarantee a shared biological function. While some aryl propionic acid derivatives have been investigated for a range of biological activities including anticancer, anticonvulsant, and analgesic properties, the specific activity of this compound has not been characterized.[1][2] Other research on different propanoic acid derivatives has explored their potential as antagonists for the EP3 receptor or as having antioxidant properties, highlighting the diverse biological roles of this chemical scaffold.[3][4]
The Path Forward for Research
To enable a future comparative analysis, the initial research step would be to screen this compound against a panel of biological targets to identify its primary mechanism of action. A hypothetical workflow for such a study is outlined below.
Hypothetical Experimental Workflow
Caption: A hypothetical workflow for identifying the biological target of this compound and enabling a comparative analysis.
Once a biological target is identified and validated, it would then be possible to perform a detailed head-to-head comparison with established inhibitors of that same target. This would involve generating comparative data on metrics such as IC50 values, binding affinities (Ki), and cellular efficacy.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 3-(Pyridin-4-yl)propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used biophysical assays for confirming the target engagement of small molecule inhibitors, with a focus on 3-(Pyridin-4-yl)propanoic acid derivatives. These compounds, featuring a pyridine core, are frequently investigated as kinase inhibitors.[1][2] This guide will delve into the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Kinobeads affinity enrichment coupled with mass spectrometry, offering detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Engagement Assays
The selection of a suitable target engagement assay depends on various factors, including the experimental setting (in vitro vs. cellular), the need for kinetic data, and the desired throughput. Below is a comparative overview of CETSA, SPR, and Kinobeads.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Kinobeads with Mass Spectrometry |
| Principle | Ligand-induced thermal stabilization of the target protein in a cellular environment.[3] | Real-time, label-free detection of binding events between an immobilized protein and a small molecule in solution.[4][5] | Competitive affinity enrichment of kinases from cell lysates using immobilized broad-spectrum inhibitors, followed by quantitative mass spectrometry.[6][7] |
| Environment | Intact cells, cell lysates, or tissue samples.[8] | In vitro (purified protein).[4] | Cell or tissue lysates.[6] |
| Output Data | Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF) yielding EC50 values.[9] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[5] | IC50 values for a broad panel of kinases.[7] |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[10] | Medium to high, with automated systems.[4] | High, capable of profiling hundreds of kinases simultaneously.[11] |
| Key Advantages | Confirms target engagement in a physiological context (intact cells).[3] | Provides detailed kinetic and affinity data.[5] | Unbiased, proteome-wide selectivity profiling.[7] |
| Key Limitations | Indirect measure of binding; not all proteins exhibit a thermal shift. | Requires purified, active protein; potential for artifacts from protein immobilization.[12] | Limited to ATP-competitive inhibitors; may miss kinases not expressed in the cell line.[6] |
Experimental Protocols
Detailed methodologies for each of the key target engagement assays are provided below.
Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
This protocol describes a classic CETSA experiment with detection by Western blotting.[13]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the this compound derivative at the desired concentrations or with a vehicle control for 1-4 hours.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells using trypsin or a cell scraper and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.
-
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for a kinetic and affinity analysis of a small molecule binding to an immobilized protein target.[4]
-
Sensor Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the purified target protein to the surface at an optimal pH. The amount of immobilized protein should be sufficient to generate a detectable signal from the small molecule analyte.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time (e.g., 60-300 seconds).
-
Allow the analyte to dissociate by flowing the running buffer over the surface for a defined dissociation time (e.g., 60-600 seconds).
-
Include a buffer-only injection as a blank for double referencing.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove any remaining bound analyte.[4] Validate that the regeneration step does not denature the immobilized protein.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Kinobeads Pulldown with Mass Spectrometry
This protocol describes a competitive binding experiment to profile the kinase selectivity of an inhibitor.[14]
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate and pre-incubate with a range of concentrations of the this compound derivative or DMSO as a vehicle control for 1 hour at 4°C.
-
-
Kinobeads Enrichment:
-
Add the kinobeads slurry to the pre-incubated lysates and incubate for an additional 1-3 hours at 4°C with rotation to allow for kinase binding.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Reduce and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides corresponding to different kinases.
-
For each kinase, plot the relative abundance as a function of the inhibitor concentration to generate dose-response curves and calculate IC50 values.
-
Data Presentation
The following tables present representative quantitative data that can be obtained from each assay.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target | Cell Line | Apparent EC50 (µM) | ΔTagg (°C) at 10 µM | Reference |
| Compound X | RIPK1 | HT-29 | 0.005 | 8.2 | [9] |
| Compound Y | RIPK1 | HT-29 | 1.1 | 4.5 | [9] |
Table 2: Surface Plasmon Resonance (SPR) Data
| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| CsA | His-CypA | 5.3 x 10⁵ | 1.2 x 10⁻² | 23 | [12] |
| Small Molecule 1 | His-CypA | - | - | 1,500 | [12] |
Table 3: Kinobeads Mass Spectrometry Data
| Compound | Target Kinase | IC50 (nM) in K562 lysate | Reference |
| Dasatinib | ABL1 | 0.8 | [15] |
| Dasatinib | SRC | 1.2 | [15] |
| Dasatinib | LCK | 1.5 | [15] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by pyridine-containing kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Schematic overview of the Hedgehog signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Pyridin-4-yl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(Pyridin-4-yl)propanoic acid (CAS No. 6318-43-0), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) indicate that this chemical is not considered hazardous under OSHA's 2012 Hazard Communication Standard, others classify it as an irritant and note that its toxicological properties have not been fully investigated.[1][2] Therefore, a cautious approach is warranted.
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin Protection: A fully-buttoned lab coat is required. For larger quantities or in case of a spill, consider chemical-resistant boots and additional protective clothing.[2]
-
Respiratory Protection: Use only in a chemical fume hood to ensure adequate ventilation.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be useful for handling and storage decisions.
| Property | Value | Source |
| CAS Number | 6318-43-0 | [1][3] |
| Molecular Weight | 151.16 g/mol | |
| Melting Point | 231°C | [4] |
| Boiling Point | 311.9°C at 760 mmHg | [4] |
| Flash Point | 142.4°C | [4] |
| Appearance | White solid | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for this compound and its contaminated materials with the full chemical name and CAS number.
- Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
2. Small Quantities (Research Scale):
- For small quantities, the recommended method of disposal is to dissolve or mix the material with a combustible solvent.[2]
- Suitable solvents include ethanol or other flammable solvents compatible with your facility's waste disposal procedures.
- This mixture should then be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[2]
3. Spill Management:
- In the event of a spill, wear the appropriate PPE, including a respirator.[2]
- For solid material, carefully scoop it up and place it into a suitable, labeled container for disposal.[2]
- Ventilate the area and wash the spill site thoroughly after the material has been collected.[2]
4. Container Disposal:
- Empty containers should be rinsed thoroughly with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as chemical waste along with the primary substance.
- Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
5. Consultation with Environmental Health and Safety (EHS):
- Always consult your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations. Disposal procedures can vary based on location and the specific capabilities of the waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(Pyridin-4-yl)propanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Pyridin-4-yl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment
This compound and similar chemical structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety goggles or a face shield.[3][4] | To protect eyes from splashes and fumes which can cause irreversible damage.[3][5] |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves (double-gloving is recommended).[3][5][6] A chemical-resistant lab coat or apron.[4][6] | To prevent skin contact, which can cause irritation and burns.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if dust or vapors are generated.[3][6] | To protect against the inhalation of harmful dust, fumes, or vapors.[5] |
| Foot Protection | Closed-toe shoes.[6] | To protect feet from potential spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to ensure a safe laboratory environment.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6]
-
Avoid generating dust when handling the solid material.
-
When preparing solutions, always add the acid to the solvent slowly.
-
-
Storage :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection :
-
All waste materials contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.[6]
-
-
Container Labeling :
-
The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
-
Disposal :
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Small Spills :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).[6]
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Only personnel trained in hazardous spill response should address large spills.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
